Technical Guide: Ethyl (R)-morpholine-3-carboxylate Hydrochloride vs. Free Base
Executive Summary This guide provides a technical analysis of Ethyl (R)-morpholine-3-carboxylate , focusing on the critical distinctions between its hydrochloride salt and free base forms. For researchers in medicinal ch...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical analysis of Ethyl (R)-morpholine-3-carboxylate , focusing on the critical distinctions between its hydrochloride salt and free base forms. For researchers in medicinal chemistry and drug development, choosing the correct form is pivotal for process reproducibility, chiral integrity, and reaction yield.
While the hydrochloride salt is the industry standard for storage and handling due to its crystalline stability, the free base is the reactive species required for nucleophilic transformations (e.g., amide coupling, SNAr). This guide details the physicochemical trade-offs, racemization risks, and validated protocols for converting and handling these forms.
Part 1: Chemical Identity & Structural Analysis
The compound is a chiral morpholine derivative, often used as a scaffold in the synthesis of kinase inhibitors and peptidomimetics. The (R)-configuration at the 3-position is crucial for biological activity; maintaining this stereochemistry during handling is a primary technical challenge.
Comparative Profile
Feature
Hydrochloride Salt (HCl)
Free Base
CAS Number
1269483-57-9 (Specific to (R)-HCl)
Varies/Often generated in situ
Formula
C₇H₁₃NO₃ · HCl
C₇H₁₃NO₃
Molar Mass
195.64 g/mol
159.18 g/mol
Physical State
Crystalline Solid (White to off-white)
Viscous Oil or Low-Melting Solid
Hygroscopicity
Moderate (Store desiccated)
High (Absorbs atmospheric moisture)
Chiral Stability
High (Kinetically locked)
Risk: Prone to racemization
Part 2: Physicochemical Profiling & Stability
Solubility & Solvent Compatibility
HCl Salt: Highly soluble in water, methanol, and DMSO. Poorly soluble in non-polar solvents (DCM, Hexanes, Toluene). This polarity makes it ideal for aqueous workups but unsuitable for anhydrous organic reactions without neutralization.
Free Base: Soluble in dichloromethane (DCM), ethyl acetate (EtOAc), and ethers. This lipophilicity allows for extraction from aqueous buffers but exposes the amine to oxidation.
The Racemization Risk (Critical)
The alpha-proton (at C3) in amino acid esters is acidic. In the free base form, especially in the presence of strong bases or heat, this proton can be abstracted, leading to a planar enolate intermediate. Upon reprotonation, the stereocenter can scramble, resulting in a racemic mixture.
Mechanism of Racemization:
Deprotonation: Base removes the H at C3.
Enolization: Formation of a planar enolate (loss of chirality).
Reprotonation: H returns from either face (R or S), destroying enantiopurity.
Figure 1: Mechanism of base-catalyzed racemization at the alpha-carbon.
Part 3: Synthetic Utility & Reactivity
When to Use the HCl Salt
Storage: The salt prevents oxidation of the secondary amine and hydrolysis of the ester.
Stoichiometry: Crystalline salts allow for precise weighing, whereas the oily free base is difficult to quantify accurately without titration.
Standard Reactions: Use directly in reactions where an auxiliary base (e.g., DIPEA, TEA) is added in situ to release the free amine.
When to Use the Free Base
Organometallic Chemistry: If the reaction involves sensitive catalysts (e.g., Palladium) that might be poisoned by chloride ions or amine salts.
Anhydrous Conditions: When the reaction cannot tolerate the water produced during in situ neutralization.
Nucleophilic Attacks: Direct SN2 alkylations or acylations where salt byproducts might precipitate and clog flow reactors.
Part 4: Experimental Protocols
Protocol A: Preparation of Free Base (Extraction Method)
Objective: Isolate the free amine from the HCl salt without inducing racemization.
Saturated Aqueous NaHCO₃ (Weak base preferred over NaOH to minimize enolization)
Dichloromethane (DCM) or Ethyl Acetate
Anhydrous Na₂SO₄
Workflow:
Figure 2: Workflow for the isolation of Ethyl (R)-morpholine-3-carboxylate free base.
Key Precautions:
Temperature Control: Keep all aqueous steps cold (0-5°C) to suppress hydrolysis of the ethyl ester.
pH Monitoring: Do not exceed pH 9. Stronger bases (NaOH/KOH) increase the risk of racemization and ester hydrolysis.
Evaporation: Do not heat the water bath above 30°C during rotary evaporation. Amino esters are thermally unstable.
Protocol B: In-Situ Neutralization (Recommended)
For most applications (e.g., amide coupling), isolation of the free base is unnecessary and risky.
Suspend the HCl salt in the reaction solvent (e.g., DMF, DCM).
Add 1.05 - 2.0 equivalents of a tertiary amine base (DIPEA or NMM).
Stir for 5-10 minutes to ensure equilibration.
Add the electrophile (e.g., Acid Chloride, Activated Ester).
Note: This method minimizes the time the free amine spends in solution, preserving chiral integrity.
Part 5: Safety & Handling
Hazards: The compound is an irritant to eyes, skin, and the respiratory system.[2][3] The free base is particularly irritating due to its volatility and basicity.
Storage:
HCl Salt: Store at room temperature (or 2-8°C for long term) in a tightly sealed container.
Free Base: Store under nitrogen/argon at -20°C. Use within 24 hours of generation.
Disposal: Dispose of as hazardous organic waste containing nitrogen.
References
Brown, G. R., Foubister, A. J., & Wright, B. (1985). Chiral synthesis of 3-substituted morpholines via serine enantiomers. Journal of the Chemical Society, Perkin Transactions 1, 2577-2580.
Pugnière, M., et al. (1984). Racemization of amino acid esters by aromatic aldehydes in basic non-aqueous solvents. Methods in Enzymology.
Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl (R)-morpholine-3-carboxylate in Drug Discovery
Executive Summary As modern medicinal chemistry aggressively shifts toward sp³-rich, conformationally restricted scaffolds to escape "flatland," chiral heterocycles have become foundational building blocks. Ethyl (R)-mor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As modern medicinal chemistry aggressively shifts toward sp³-rich, conformationally restricted scaffolds to escape "flatland," chiral heterocycles have become foundational building blocks. Ethyl (R)-morpholine-3-carboxylate is a highly versatile, enantiopure morpholine derivative that serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive technical evaluation of its physicochemical properties, strategic utility as a bioisostere, and a field-proven methodology for its enantioselective synthesis.
Physicochemical Profiling & Structural Data
Understanding the exact mass and molecular formula of your starting material is the first self-validating step in any synthetic workflow. Ethyl (R)-morpholine-3-carboxylate is commercially and synthetically available in two primary forms: the free base and the hydrochloride (HCl) salt[1].
The HCl salt is overwhelmingly preferred in drug development. Causality: The free base of morpholine-3-carboxylates contains both a secondary amine and an ester. Over time, the free base can undergo spontaneous intermolecular condensation to form diketopiperazine impurities. Storing the compound as an HCl salt protonates the amine, completely arresting this degradation pathway and ensuring long-term shelf stability.
Quantitative Data Summary
Property
Free Base
Hydrochloride (HCl) Salt
Chemical Name
Ethyl (R)-morpholine-3-carboxylate
Ethyl (R)-morpholine-3-carboxylate hydrochloride
Molecular Formula
C₇H₁₃NO₃
C₇H₁₄ClNO₃
Molecular Weight
159.18 g/mol
195.64 g/mol
CAS Number
N/A (Transient intermediate)
1269483-57-9
Topological Polar Surface Area
47.56 Ų
47.56 Ų
LogP (Calculated)
-0.04
-0.04
Hydrogen Bond Donors
1
1
Hydrogen Bond Acceptors
4
4
Strategic Utility in Drug Development
Ethyl (R)-morpholine-3-carboxylate is primarily utilized as a conformationally restricted bioisostere for natural amino acids like proline or serine. Its integration into peptide backbones yields "peptidomimetics"—compounds that mimic proteins but resist enzymatic degradation.
In recent antiviral drug discovery, particularly in the development of covalent 3CL protease (3CLpro) inhibitors for SARS-CoV-2, morpholine derivatives have been heavily investigated [3].
Solubility Enhancement: The oxygen heteroatom in the morpholine ring acts as a potent hydrogen bond acceptor, significantly lowering the LogP compared to piperidine analogs, thereby increasing aqueous solubility.
Metabolic Stability: The steric bulk of the morpholine ring shields adjacent amide bonds from proteolytic cleavage by endogenous peptidases.
To maintain the absolute configuration of the (R)-stereocenter, synthesis typically begins from the "chiral pool"—specifically, D-serine ethyl ester. The following protocol outlines a self-validating, step-by-step methodology adapted from established morpholine-3-carboxylic acid syntheses [2].
Step-by-Step Methodology
Step 1: Reductive Amination
Suspend D-serine ethyl ester hydrochloride (1.0 eq) in anhydrous methanol at 0°C.
Add dimethoxyacetaldehyde (1.1 eq) dropwise, followed by sodium cyanoborohydride (NaBH₃CN) (1.5 eq).
Causality & Logic: NaBH₃CN is specifically chosen over NaBH₄ because it is a milder reducing agent. It selectively reduces the transient iminium ion to the secondary amine without inadvertently reducing the ethyl ester to an alcohol.
Concentrate the crude amine intermediate and redissolve in dichloromethane (DCM).
Add trifluoroacetic acid (TFA) (3.0 eq) and stir at room temperature for 12 hours.
Causality & Logic: TFA provides the exact acidic pKa required to cleave the dimethyl acetal, generating an oxocarbenium ion. The adjacent hydroxyl group of the serine moiety then attacks this ion intramolecularly, closing the 6-membered morpholine ring stereospecifically.
Step 3: Hydrogenation / Deprotection
If a benzyl protecting group was utilized on the amine during intermediate steps, transfer the cyclized product to a Parr shaker.
Add 10% Pd/C catalyst and subject to H₂ gas (30 psi) for 4 hours. Filter through Celite to remove the catalyst.
Step 4: Salt Formation & Isolation
Dissolve the resulting free base in minimal absolute ethanol.
Add a stoichiometric excess of 2M HCl in diethyl ether at 0°C.
Causality & Logic: The sudden drop in polarity forces the Ethyl (R)-morpholine-3-carboxylate hydrochloride salt to crystallize out of solution, allowing for isolation via vacuum filtration with >98% purity and preventing diketopiperazine formation.
Fig 2. Step-by-step synthetic workflow for enantiopure Ethyl (R)-morpholine-3-carboxylate.
Analytical Validation & Quality Control
To ensure the integrity of the (R)-enantiomer before downstream API coupling, the following self-validating QC checks must be performed:
Chiral HPLC: Utilize a Daicel Chiralpak AD-H column (Hexane/IPA 90:10). The (R)-enantiomer must show an enantiomeric excess (ee) of >98%. The absence of the (S)-enantiomer peak confirms that racemization did not occur during the acidic ring closure (Step 2).
¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic doublet of doublets corresponding to the C3 proton adjacent to the chiral center, typically resonating around 4.10 ppm. The presence of a sharp singlet at ~9.5 ppm confirms the protonated amine (HCl salt form).
References
Title: Convenient route to enantiopure fmoc-protected morpholine-3-carboxylic acid
Source: Journal of Organic Chemistry (via PubMed)
URL: [Link]
Title: Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety
Source: European Journal of Medicinal Chemistry (via PMC)
URL: [Link]
Foundational
Ethyl (R)-morpholine-3-carboxylate IUPAC name and synonyms
[1] Abstract Ethyl (R)-morpholine-3-carboxylate is a critical chiral heterocyclic scaffold in medicinal chemistry, widely utilized as a constrained amino acid building block.[1] Structurally functioning as a proline isos...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Abstract
Ethyl (R)-morpholine-3-carboxylate is a critical chiral heterocyclic scaffold in medicinal chemistry, widely utilized as a constrained amino acid building block.[1] Structurally functioning as a proline isostere, it offers unique conformational properties that influence the pharmacokinetic profiles of peptide mimetics and small molecule drugs. This guide provides an authoritative technical analysis of its nomenclature, physicochemical properties, asymmetric synthesis, and application in drug development.
Nomenclature and Identification
Accurate identification is paramount in regulatory and synthetic contexts. The compound is defined by the (R)-configuration at the C3 position of the morpholine ring.[1]
IUPAC Name and Systematic Identifiers
The preferred IUPAC name follows the Hantzsch-Widman nomenclature for heterocycles, prioritizing the oxygen atom at position 1 and the nitrogen at position 4. However, in carboxylate derivatives, the numbering often starts to minimize the locant of the substituent.
Note on Salt Forms: This compound is predominantly supplied and stored as the hydrochloride salt (HCl) to prevent oxidative degradation and improve shelf stability. The free base is hygroscopic and prone to formation of carbamates upon exposure to atmospheric CO₂.
Structural Analysis and Stereochemistry
The (R)-enantiomer of ethyl morpholine-3-carboxylate is the topological mirror image of the naturally derived (S)-isomer (which can be synthesized from L-serine).[1]
Stereochemical Configuration
The chiral center is located at C3. The (R)-configuration is critical for molecular recognition in protein binding pockets, particularly when designing peptidomimetics where the morpholine ring acts as a rigid spacer.
Figure 1: Cahn-Ingold-Prelog (CIP) priority assignment for the (R)-enantiomer.
Synthesis and Manufacturing Protocols
High-purity synthesis of the (R)-enantiomer requires asymmetric induction or the use of the chiral pool.[1] The most robust route utilizes D-Serine as the chiral starting material.[1]
Route A: Chiral Pool Synthesis from D-Serine
This method preserves the stereocenter (with potential inversion depending on the cyclization mechanism) or establishes it via the inherent chirality of the amino acid precursor.[1]
Mechanism:
Esterification: D-Serine is converted to D-Serine ethyl ester.[1]
N-Alkylation: Reaction with a bis-electrophile (e.g., ethylene glycol derivative) or reductive amination.[1]
Cyclization: Intramolecular etherification or amination.
Route B: Asymmetric Hydrogenation (Catalytic)
A more scalable industrial approach involves the asymmetric hydrogenation of ethyl 2-pyrazinecarboxylate or a dehydromorpholine intermediate.[1]
Protocol: Asymmetric Hydrogenation of Dehydromorpholine
Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
References
Ortiz, K. G., et al. (2024).[2][3][4] Synthesis of morpholines via tandem hydroamination and asymmetric transfer hydrogenation. Journal of the American Chemical Society.[2][3] Retrieved from [Link][1]
Guo, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Retrieved from [Link]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15651197 (Related Isomer). Retrieved from [Link]
Advanced Pharmacophore Modeling with the (R)-Morpholine-3-Carboxylate Scaffold
Executive Summary: The Stereochemical Advantage The (R)-morpholine-3-carboxylate scaffold represents a privileged structural motif in modern drug design, distinct from the achiral morpholine ring commonly found in blockb...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Stereochemical Advantage
The (R)-morpholine-3-carboxylate scaffold represents a privileged structural motif in modern drug design, distinct from the achiral morpholine ring commonly found in blockbuster kinase inhibitors (e.g., Gefitinib). Its value lies in the C3-chiral center , which breaks the symmetry of the heterocyclic ring, enabling precise vectorization of substituents into defined regions of a binding pocket.
This guide details the technical workflow for pharmacophore modeling using this specific scaffold. Unlike flat aromatic systems, the (R)-morpholine-3-carboxylate introduces defined sp³ complexity . Successfully modeling this scaffold requires a rigorous understanding of its conformational dynamics—specifically the interplay between ring puckering and the axial/equatorial preferences of the C3-substituent.
Structural & Conformational Dynamics
To build a predictive pharmacophore model, one must first quantify the scaffold's energy landscape. The morpholine ring is not a static chair; it exists in a dynamic equilibrium that is heavily influenced by the C3-substitution.
The Chair-Boat Equilibrium
While the chair conformation is the global minimum, the introduction of the (R)-carboxylate group creates steric and electronic effects that perturb this stability.
The Anomeric Effect: The endocyclic oxygen at position 1 creates an anomeric effect that stabilizes electronegative substituents at C2 (if present) or influences the lone pair orientation of the N4 nitrogen.
A(1,3) Strain: In the (R)-isomer, placing the C3-carboxylate in an equatorial position minimizes 1,3-diaxial interactions. However, depending on the N4-substitution (e.g., a bulky protecting group or peptidomimetic chain), the ring may distort toward a twist-boat to relieve steric clash.
Vectorization of Pharmacophoric Points
For the (R)-enantiomer, the geometry dictates the following spatial arrangement:
Ether Oxygen (O1): Acts as a Hydrogen Bond Acceptor (HBA). In kinase inhibitors, this often targets the hinge region.
Amine Nitrogen (N4): Acts as a pivot. If protonated, it is a Hydrogen Bond Donor (HBD). If alkylated/acylated, it becomes a vector for hydrophobic or solvent-exposed interactions.
C3-Carboxylate: This is the chiral handle. In the (R)-configuration, it projects the carbonyl oxygen and the hydroxyl/amide group into a specific octant of space, often utilized to engage the "sugar pocket" or catalytic residues (e.g., in BACE1 inhibitors).
Pharmacophore Feature Mapping
Effective modeling requires translating chemical structure into abstract features. Below is the feature mapping protocol for this scaffold.
Feature ID
Chemical Moiety
Pharmacophore Type
Geometric Constraint
F1
Morpholine O1
H-Bond Acceptor (HBA)
Vector perpendicular to C2-O1-C6 plane
F2
Morpholine N4
H-Bond Donor/Cation
Tetrahedral geometry (if protonated)
F3
C3-Carbonyl (Amide/Ester)
H-Bond Acceptor (HBA)
Planar, ~120° angle relative to C3-C=O bond
F4
C3-Sidechain (R-group)
Hydrophobic/Aromatic
Centroid placed 3.5–5.0 Å from C3
F5
Ring Centroid
Exclusion Volume
Sphere r=2.0 Å (prevents steric clash)
Strategic Workflow: From Scaffold to Model
The following workflow describes the generation of a ligand-based pharmacophore model using the (R)-morpholine-3-carboxylate scaffold.
Protocol: Ensure all input structures are explicitly defined as the (R)-enantiomer. Racemic mixtures will introduce noise.
Tool: Use CLI tools (e.g., RDKit, OpenBabel) to filter for chiral tag C@@H at the relevant SMILES position.
Phase 2: Conformational Sampling
Standard conformational search algorithms (e.g., OMEGA, ConfGen) may under-sample the higher-energy ring flips.
Requirement: You must sample the N-inversion and Ring-flip states.
Setting: Set an energy window of at least 15 kcal/mol to capture bioactive twist-boat conformations that might be induced by protein binding.
Phase 3: Alignment & Feature Extraction
Align the low-energy conformers based on the rigid morpholine core (O1, C2, C6 atoms) to identify the divergence vectors of the C3-substituent.
Workflow Visualization (DOT)
Figure 1: Step-by-step workflow for generating a pharmacophore model from (R)-morpholine-3-carboxylate derivatives.
Case Study: Designing a PI3K/mTOR Dual Inhibitor
Context: The PI3K/mTOR pathway is a critical target in oncology.[1] Many inhibitors (e.g., ZSTK474) utilize a morpholine ring to bind to the hinge region of the kinase ATP pocket.[1]
The Challenge: Improving selectivity over other kinases.
The Solution: Utilizing the (R)-3-carboxylate group to probe the unique stereochemical space of the ribose-binding pocket, which is often solvent-exposed but sterically restricted in off-targets.
Experimental Protocol:
Scaffold Synthesis: Start with (R)-morpholine-3-carboxylic acid (commercially available or synthesized via serine derivatives).
Derivatization: Convert the carboxylic acid to an amide to mimic the H-bonding network of the ATP phosphate tail.
Modeling:
Hinge Binder: Map the morpholine ether oxygen (O1) to the kinase hinge residue (e.g., Val851 in PI3Kα).
Vector Analysis: Use the pharmacophore model to screen for amide substituents that place a hydrophobic group (F4) into the specificity pocket.
Validation: Docking studies should show the morpholine ring adopting a chair conformation, with the C3-substituent directing the amide nitrogen to form a water-mediated bridge or direct H-bond with the catalytic lysine.
Signaling Pathway Context (DOT)
Figure 2: The PI3K/mTOR signaling cascade. The (R)-morpholine scaffold targets the ATP-binding site of PI3K, halting downstream AKT/mTOR activation.
Validation & Quality Control
A pharmacophore model is only as good as its ability to discriminate actives from decoys.
Decoy Set Generation: Generate 50 decoys for every active ligand. Decoys should match physical properties (MW, LogP) but lack the specific (R)-morpholine-3-carboxylate topology (e.g., use the (S)-enantiomer or unsubstituted morpholines).
ROC Analysis: Plot the Receiver Operating Characteristic curve. A valid model for this scaffold should achieve an AUC > 0.75.
Exclusion Volumes: If the model retrieves too many false positives, increase the size of the exclusion spheres (F5) around the C2 and C6 positions to enforce the specific steric footprint of the morpholine ring.
References
Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry. (2018).
[Link]
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. (2020).[2]
[Link]
Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. (2023).
[Link]
Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research. (2014).[3]
[Link]
Safe Handling and Technical Guide: Ethyl (R)-morpholine-3-carboxylate Hydrochloride
Executive Summary & Technical Profile[1] Ethyl (R)-morpholine-3-carboxylate is a critical chiral building block in modern drug discovery, particularly for introducing the morpholine scaffold—a "privileged structure" know...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Technical Profile[1]
Ethyl (R)-morpholine-3-carboxylate is a critical chiral building block in modern drug discovery, particularly for introducing the morpholine scaffold—a "privileged structure" known to enhance aqueous solubility and metabolic stability in bioactive molecules.[1]
This guide focuses on the Hydrochloride salt (HCl) form (CAS: 1269483-57-9), as it is the thermodynamically stable solid typically supplied to research laboratories.[1] The free base is an oil prone to oxidation and carbonate formation and should be generated in situ.[1]
Chemical Identity
Parameter
Detail
IUPAC Name
Ethyl (3R)-morpholine-3-carboxylate hydrochloride
CAS Number
1269483-57-9 (HCl salt); Note: (S)-isomer is 218594-84-4
Molecular Formula
C₇H₁₄ClNO₃
Molecular Weight
195.64 g/mol
Appearance
White to off-white crystalline solid
Solubility
Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM (salt form)
Chirality
(R)-enantiomer; typically >97% ee
Structural Significance
The C3-position carboxylate creates a chiral center adjacent to the secondary amine.[1] This steric arrangement is vital for:
Conformational Locking: Restricting the flexibility of peptide mimetics.[1]
Target Selectivity: The (R)-configuration often dictates binding affinity in kinase inhibitors and GPCR ligands.[1]
Hazard Identification & Safety Profile (GHS)
While not classified as a "High Consequence" toxin, this compound is a potent irritant.[1] The hydrochloride moiety releases HCl upon hydrolysis or contact with moisture, necessitating strict humidity control.[1]
Hygroscopicity: The HCl salt will absorb atmospheric water, leading to "clumping" and precise weighing errors.[1]
Free Base Instability: If neutralized, the free amine absorbs CO₂ from the air to form carbamates/carbonates.[1] Always generate the free base immediately prior to reaction. [1]
Handling Workflow Diagram
The following decision tree outlines the safe intake and usage protocol to maintain chemical integrity.
Figure 1: Decision matrix for the intake, inspection, and storage of hygroscopic morpholine salts.
Synthetic Application Guide
For researchers, the primary utility of this compound is as a chiral amine nucleophile. However, it is supplied as a deactivated hydrochloride salt .[1]
Protocol: In-Situ Free Basing & Amide Coupling
Objective: Couple Ethyl (R)-morpholine-3-carboxylate with a Carboxylic Acid (R-COOH) without isolating the unstable free base.[1]
Note: The first 1.0 equivalent of DIPEA is consumed solely to neutralize the HCl salt, liberating the reactive morpholine amine. The remaining equivalents act as the proton scavenger for the coupling.[1]
Monitoring: Stir at Room Temperature (RT) for 2-4 hours. Monitor by LC-MS (Target Mass = MW_Acid + 195.64 - 18 - 36.5).[1]
Synthetic Pathway Visualization
Figure 2: Activation workflow converting the stable HCl salt into the reactive nucleophile for downstream synthesis.
Emergency Response Protocols
First Aid Measures
Eye Contact: Immediate irrigation is vital.[1][2][5] The acidic nature of the salt can cause corneal etching.[1] Rinse for 15 minutes lifting eyelids.[1][2][5] Consult an ophthalmologist.
Skin Contact: Brush off loose particles before washing with soap and water to avoid creating a concentrated acidic solution on the skin.[1]
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][2][5][6] The compound is harmful if swallowed (Category 4).[1][4]
Fire Fighting
Decomposition Products: Emits toxic fumes of Carbon oxides (COx), Nitrogen oxides (NOx), and Hydrogen Chloride gas (HCl) .[1]
Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or CO₂.[1][6]
Specific Hazard: Firefighters must wear SCBA (Self-Contained Breathing Apparatus) due to the release of HCl gas.[1]
Spill Containment[1]
Evacuate: Clear the area of non-essential personnel.
PPE: Wear N95/P100 respirator, goggles, and lab coat.[1]
Neutralization: If in solution, neutralize with sodium bicarbonate.[1]
Cleanup: Sweep up solids (avoid dust generation) or absorb liquids with vermiculite.[1] Place in a hazardous waste container labeled "Organic Solid, Acidic".[1]
References
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for Morpholine-3-carboxylic acid derivatives. Retrieved from [Link]
European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: Morpholine carboxylates. Retrieved from [Link][1]
Application Note: Synthesis of Ethyl (R)-morpholine-3-carboxylate from Amino Alcohols
[1] Executive Summary The morpholine-3-carboxylate scaffold is a privileged structural motif in drug discovery, offering enhanced metabolic stability and solubility compared to acyclic amino esters.[1] This application n...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
The morpholine-3-carboxylate scaffold is a privileged structural motif in drug discovery, offering enhanced metabolic stability and solubility compared to acyclic amino esters.[1] This application note details the stereoselective synthesis of Ethyl (R)-morpholine-3-carboxylate utilizing a Chiral Pool Strategy .
Unlike racemic syntheses requiring resolution, this protocol leverages D-Serine ethyl ester as the chiral progenitor.[1] The method employs a robust N-protection / Double-Alkylation sequence that preserves optical purity, avoiding the chemoselectivity challenges associated with reducing 5-oxomorpholine intermediates in the presence of ester functionalities.[1]
Key Advantages of This Protocol
Stereochemical Integrity: >98% ee retention via non-inverting alkylation steps.[1]
Scalability: Avoids high-pressure hydrogenation or pyrophoric reducing agents (e.g., LiAlH4).[1]
Chemoselectivity: Circumvents the difficult reduction of lactams in the presence of esters.[1]
Retrosynthetic Analysis & Strategy
The synthesis is designed around the preservation of the C3 chiral center derived from D-Serine.[1]
Strategic Disconnection
The target molecule is disconnected at the C-N and C-O bonds of the ethylene bridge. The most reliable forward synthesis involves the double alkylation of a nucleophilic amino-alcohol precursor with an electrophilic ethane equivalent.[1]
Figure 1: Retrosynthetic disconnection showing the preservation of the chiral center from D-Serine.
Stereochemical Logic
Starting Material: D-Serine Ethyl Ester (Configuration: R ).[1]
Mechanism: The chiral center (alpha-carbon) acts as a spectator in the bond-forming events (N-alkylation and O-alkylation).[1] Therefore, the (R)-configuration is retained throughout the synthesis.
Experimental Protocol
Phase 1: Preparation of N-Benzyl-D-Serine Ethyl Ester
Objective: Protect the amine to prevent over-alkylation and facilitate the subsequent cyclization.[1] Benzyl is chosen for its stability to base and ease of removal.[1]
Neutralization: Suspend D-Serine ethyl ester HCl (10.0 g, 59 mmol) in DCM (150 mL). Add Triethylamine (6.5 g, 65 mmol) and stir for 15 min at room temperature (RT).
Imine Formation: Add Benzaldehyde (6.25 g, 59 mmol) and MgSO4 (5 g, as desiccant). Stir for 2 hours at RT.
Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (18.7 g, 88 mmol) portion-wise over 20 minutes.
Reaction: Allow the mixture to warm to RT and stir overnight (12-16 h).
Workup: Quench with saturated aqueous NaHCO3 (100 mL). Separate phases. Extract aqueous layer with DCM (2 x 50 mL).[1]
Purification: Dry combined organics over Na2SO4, concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 8:2) to yield the product as a colorless oil.[1][2]
Yield Expectation: 85-90%
Phase 2: Cyclization to Ethyl (R)-4-benzylmorpholine-3-carboxylate
Objective: Construct the morpholine ring via double nucleophilic displacement.
Ethylene Glycol Bis(p-toluenesulfonate) (1.1 equiv) [Alternatively: 1,2-dibromoethane, though yields are typically lower]
Potassium Carbonate (K2CO3) (3.0 equiv)
Acetonitrile (MeCN) (Anhydrous)
Procedure:
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-Benzyl-D-Serine Ethyl Ester (10.0 g, 44.8 mmol) in anhydrous MeCN (200 mL).
Addition: Add K2CO3 (18.6 g, 134 mmol) followed by Ethylene Glycol Bis(p-toluenesulfonate) (18.2 g, 49 mmol).
Cyclization: Heat the mixture to reflux (80-82°C) under nitrogen atmosphere for 16-24 hours. Monitor by TLC or LCMS for consumption of starting material.[1]
Workup: Cool to RT. Filter off the solids (inorganic salts).[1] Concentrate the filtrate in vacuo.
Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over Na2SO4.[1][3] Purify via flash chromatography (Hexanes/EtOAc 9:1 to 7:3).
Critical Note: The reaction involves an intermolecular N-alkylation followed by an intramolecular O-alkylation.[1] High dilution (0.1 - 0.2 M) helps favor the intramolecular cyclization over intermolecular polymerization.[1]
Phase 3: Hydrogenolysis (Debenzylation)
Objective: Remove the benzyl group to release the free secondary amine.[1]
Setup: Dissolve the benzyl-protected morpholine (5.0 g) in Ethanol (50 mL).
Catalyst: Carefully add 10% Pd/C (0.5 g) under an argon stream (Caution: Pyrophoric).
Hydrogenation: Purge the vessel with H2 gas. Stir vigorously under H2 atmosphere (balloon is usually sufficient) at RT for 4-6 hours.
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Ethanol.[1]
Isolation: Concentrate the filtrate in vacuo to yield Ethyl (R)-morpholine-3-carboxylate .
Salt Formation (Optional for Storage): Dissolve the oil in Et2O and add 1M HCl in Et2O to precipitate the hydrochloride salt, which is a stable, white solid.
Analytical Data & Validation
Parameter
Specification
Method
Appearance
Colorless oil (Free base) / White solid (HCl salt)
Advanced Alternative: The "Ethylene Sulfate" Route
For laboratories equipped to handle moisture-sensitive reagents, Ethylene Sulfate can replace the bis-tosylate.[1]
Protocol: React N-Benzyl-D-Serine Ethyl Ester with Ethylene Sulfate (1.0 equiv) in DCM to form the zwitterionic intermediate, followed by ring closure with strong base (NaH or KOtBu) in THF.
Benefit: Often faster reaction times and cleaner impurity profiles (Side product is water-soluble sulfate).[1]
References
Chiral Pool Synthesis Overview
Title: Chiral synthesis of 3-substituted morpholines via serine enantiomers.[1]
Application Note: High-Efficiency Peptide Coupling of Ethyl (R)-morpholine-3-carboxylate
Abstract & Introduction Ethyl (R)-morpholine-3-carboxylate (CAS: 1269483-57-9) is a critical chiral building block in medicinal chemistry. Structurally, it functions as a constrained amino acid surrogate, often utilized...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Introduction
Ethyl (R)-morpholine-3-carboxylate (CAS: 1269483-57-9) is a critical chiral building block in medicinal chemistry. Structurally, it functions as a constrained amino acid surrogate, often utilized to improve the metabolic stability and water solubility of peptide-based drugs.
However, incorporating this moiety into a peptide backbone presents specific synthetic challenges.[1] As a sterically hindered secondary amine , the nucleophilicity of the morpholine nitrogen is significantly reduced compared to primary amines. Furthermore, the chiral center at the C3 position creates a crowded transition state, necessitating high-energy activation of the coupling partner (the carboxylic acid) to drive the reaction to completion.
This guide provides two validated protocols for coupling Ethyl (R)-morpholine-3-carboxylate to N-protected amino acids, addressing the balance between reaction rate, yield, and chiral integrity.
Chemical Properties & Handling[1][2][3][4]
Property
Specification
Chemical Name
Ethyl (R)-morpholine-3-carboxylate hydrochloride
Structure
Chiral morpholine ring with C3-ethyl ester
Role in Coupling
Nucleophile (Secondary Amine)
pKa (Conjugate Acid)
~8.5 (Lower than typical secondary amines due to electron-withdrawing ester)
Solubility
Soluble in Water, DMF, DMSO, Methanol. Slightly soluble in DCM.
Storage
Hygroscopic solid. Store at 2-8°C under inert atmosphere.
Critical Handling Note
The commercial material is typically supplied as the Hydrochloride (HCl) salt . To participate in nucleophilic attack, the amine must be "free-based" in situ using a tertiary amine base (DIPEA or NMM). Failure to neutralize the HCl salt completely is a common cause of reaction failure.
Strategic Selection of Coupling Reagents
For secondary amines like morpholine-3-carboxylate, standard carbodiimide chemistry (EDC/HOBt) is often insufficient, leading to slow kinetics and incomplete conversion. We recommend two superior pathways:
HATU (Guanidinium Salt): The "Gold Standard" for research scale. It generates a highly reactive At-ester intermediate, pushing the reaction forward despite steric hindrance.
T3P (Propylphosphonic Anhydride): The "Process/Green" choice. It exhibits low epimerization, high solubility in organic solvents (EtOAc, DMF), and water-soluble byproducts, simplifying workup.
Comparative Analysis of Reagents
Feature
HATU / DIPEA
T3P / Pyridine (or DIPEA)
EDC / HOBt
Reactivity
Extremely High
High
Moderate/Low
Steric Tolerance
Excellent
Very Good
Poor
Racemization Risk
Moderate (if base is excess)
Very Low
Low
Workup
Chromatography usually required
Aqueous extraction (Wash)
Aqueous extraction
Atom Economy
Low (Large byproduct mass)
High
Moderate
Visualizing the Reaction Pathway
The following diagram illustrates the mechanistic flow and critical decision points when coupling this specific morpholine derivative.
Caption: Mechanistic workflow for coupling hindered secondary amines. Note the convergence of activation and free-basing at the transition state.
Why 3 equivalents? 1 eq neutralizes the HCl salt of the morpholine; 1 eq neutralizes the carboxylic acid; 1 eq maintains the basic pH required for HATU activity.
Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS or TLC.
Workup: Dilute with Ethyl Acetate. Wash sequentially with:
10% Citric Acid (removes unreacted amine and DIPEA).
Saturated NaHCO3 (removes unreacted acid and HOBt/HOAt byproducts).
Brine.
Purification: Dry over Na2SO4, filter, and concentrate. Purify via flash column chromatography (typically Hexane/EtOAc).[2]
T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)
Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.
Procedure:
Slurry: Suspend the N-protected amino acid (1.0 eq) and Ethyl (R)-morpholine-3-carboxylate HCl (1.1 eq) in EtOAc (0.2 M).
Base Addition: Add Pyridine (3.0 eq). The mixture should become homogeneous as the salts neutralize.
Cooling: Cool the mixture to 0°C (ice bath). Cooling is crucial with T3P to suppress background epimerization of the activated acid.
Coupling: Add T3P solution (1.5 eq) dropwise over 5 minutes.
Reaction: Allow to warm to room temperature and stir for 12–16 hours.
Note: T3P kinetics are slower than HATU; overnight reaction is standard.
Workup: Add water directly to the reaction flask. Separate layers.
Wash organic layer with 0.5 M HCl (x3).
Wash with 10% NaHCO3 (x3).
Wash with Brine.
Isolation: Dry and concentrate. T3P byproducts are water-soluble, often yielding high-purity product without chromatography.
Troubleshooting & Optimization Logic
If yields are low (<50%) or impurities are high, follow this logic flow:
Caption: Decision tree for troubleshooting common coupling failures with morpholine derivatives.
Key Optimization Tips:
Order of Addition: Always activate the carboxylic acid before adding the morpholine salt if using HATU. For T3P, reagents can be mixed simultaneously.[3][4]
Solvent Choice: If the morpholine salt is insoluble in EtOAc (Protocol B), use a minimal amount of DMF to dissolve it before adding to the main reaction vessel.
Monitoring: Secondary amines do not stain well with Ninhydrin. Use Chloranil test or LC-MS to monitor consumption of the amine.
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
Source:
Relevance: Establishes T3P as a superior reagent for scale-up and hindered amines.[5]
Valeur, E., & Bradley, M. (2009).Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
Source:
Relevance: mechanistic comparison of HATU vs. Carbodiimides for secondary amines.
Bachem.Peptide Coupling Reagents: A Guide.
Source:
Relevance: General protocols for handling hindered amino acids and preventing racemization.[3][5][6]
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][3][5] Journal of the American Chemical Society.
Application Note: Ethyl (R)-morpholine-3-carboxylate in Peptidomimetic Synthesis
This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and peptide science. It details the strategic use of Ethyl (R)-morpholine-3-carboxylate as a conformationally constrained prolin...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and peptide science. It details the strategic use of Ethyl (R)-morpholine-3-carboxylate as a conformationally constrained proline surrogate in peptidomimetic drug design.[1]
Abstract
Ethyl (R)-morpholine-3-carboxylate is a critical chiral building block used to introduce conformational constraints into peptide backbones.[1] As a six-membered ring homolog of proline (specifically mimicking D-proline due to the (R)-configuration), it functions as a potent
-turn nucleator. This guide provides the rationale for its use, detailed synthetic protocols for overcoming the steric hindrance of its secondary amine, and methods for its incorporation into bioactive scaffolds.
Introduction: The Morpholine Advantage
In rational drug design, flexible peptides often suffer from poor bioavailability and rapid proteolytic degradation. Replacing natural amino acids with cyclic isosteres restricts bond rotation (
and angles), locking the peptide into a bioactive conformation.
Structural Significance
Proline vs. Morpholine: While proline (5-membered ring) fixes the
angle to approx. -60°, the morpholine ring (6-membered) adopts a chair conformation. This alters the backbone geometry, often favoring Type II or Type VI -turns, which are critical for receptor recognition.
Metabolic Stability: The ether oxygen in the morpholine ring lowers the lipophilicity (LogP) compared to piperidine analogs and reduces susceptibility to oxidative metabolism common in proline-rich sequences.
Stereochemical Control: The (R)-enantiomer is particularly valuable when inserting a "kink" into an all-L-amino acid sequence.[1] Heterochiral sequences (L-D-L) are known to stabilize turn structures; thus, Ethyl (R)-morpholine-3-carboxylate acts as a stable, soluble D-Proline mimetic.
Chemical Properties
Property
Specification
IUPAC Name
Ethyl (3R)-morpholine-3-carboxylate
Molecular Weight
159.18 g/mol
Appearance
Colorless to pale yellow liquid/oil
Basicity
Secondary amine (nucleophilic but sterically hindered)
Solubility
Soluble in DCM, DMF, MeOH, THF
Storage
2-8°C, under inert atmosphere (Ar/N2)
Strategic Synthesis Protocols
The incorporation of Ethyl (R)-morpholine-3-carboxylate involves two distinct challenges:
N-Acylation: Coupling an amino acid to the sterically hindered morpholine nitrogen.[1]
C-Activation: Hydrolyzing the ethyl ester without racemization to allow downstream coupling.[1]
Protocol A: N-Acylation (Coupling to the Morpholine Ring)
Challenge: The secondary amine of the morpholine ring is less reactive than a primary amine due to steric shielding by the adjacent carboxylate and the ring structure. Standard EDC/HOBt couplings often fail or proceed slowly.[1]
Recommended Reagents: HATU or PyAOP are preferred for their high reactivity.[1]
Step-by-Step Methodology:
Preparation: Dissolve 1.0 equiv of the N-protected amino acid (e.g., Fmoc-Phe-OH) in anhydrous DMF (0.1 M concentration).
Activation: Add 1.0 equiv of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]
Base Addition: Add 2.0 equiv of DIPEA (N,N-Diisopropylethylamine).[1] Stir for 2 minutes to pre-activate the acid (solution usually turns yellow).
Coupling: Add 1.1 equiv of Ethyl (R)-morpholine-3-carboxylate .
Reaction: Stir at room temperature under nitrogen for 2–4 hours.
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1] The secondary amine spot should disappear.
Work-up: Dilute with EtOAc, wash with 5% KHSO4 (removes unreacted amine/base), sat. NaHCO3, and brine.[2] Dry over Na2SO4 and concentrate.
| Acid Chloride | >95% | High | Risk of racemization; use only if base-labile PGs are absent.[1] |
Protocol B: Ester Hydrolysis (Activation of the C-Terminus)
Challenge: Converting the ethyl ester to the free acid requires basic conditions. Overly harsh conditions can lead to epimerization at the chiral center (C3).
Step-by-Step Methodology:
Dissolution: Dissolve the N-acylated morpholine ester (from Protocol A) in a 3:1 mixture of THF:Water . (Methanol can be used, but THF minimizes transesterification risks).
Saponification: Add 2.0 equiv of LiOH·H2O (Lithium Hydroxide monohydrate).[1]
Note: LiOH is milder than NaOH and preferred for chiral esters.[1]
Reaction: Stir at 0°C for 30 minutes , then allow to warm to room temperature. Monitor by TLC (product will be very polar/stay at baseline).
Neutralization (Critical): Once complete (usually 1-2 hours), carefully acidify to pH 3–4 using 1M HCl or KHSO4 solution.
Warning: Do not go below pH 2 to avoid removing acid-labile protecting groups (like Boc) if present.[1]
Extraction: Extract the free acid into EtOAc (x3). The morpholine acid is amphiphilic; if extraction is difficult, use DCM/Isopropanol (3:1).
Use: Use the crude acid immediately for the next coupling step to minimize spontaneous decarboxylation or degradation.[1]
Visualizing the Workflow
The following diagram illustrates the integration of Ethyl (R)-morpholine-3-carboxylate into a peptide backbone, highlighting the critical decision points.
Caption: Synthetic workflow for incorporating Ethyl (R)-morpholine-3-carboxylate. Green nodes indicate reaction steps; the hexagon represents the critical building block.
Troubleshooting & Expert Tips
Racemization Control
Risk: The
-proton of the morpholine ring is susceptible to abstraction during activation of the free acid.
Solution: When coupling the hydrolyzed morpholine acid to the next amine, use collidine (TMP) instead of DIPEA as the base. Collidine is non-nucleophilic and weaker, reducing the risk of proton abstraction.
Solubility Issues
Observation: Morpholine peptides can be surprisingly soluble in water/methanol but less soluble in ether.[1]
Tip: If the product does not precipitate during workup, saturate the aqueous layer with NaCl (salting out) and use chloroform/isopropanol for extraction.
Monitoring the Reaction[2][3][4]
TLC Visualization: Morpholine derivatives often stain poorly with UV.[1] Use Dragendorff’s reagent (stains tertiary/secondary amines orange) or Permanganate dip (stains the oxidizable ring).[1]
References
Conformational Analysis of Morpholine Peptidomimetics
Configurationally driven folding of model tetrapeptides containing L- or D-morpholine-3-carboxylic acids as beta-turn nucleators.[1][3]
Application Note: Ethyl (R)-morpholine-3-carboxylate as a Stereodirecting Scaffold in Asymmetric Synthesis
Topic: Ethyl (R)-morpholine-3-carboxylate as a Stereodirecting Chiral Scaffold Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Specialists...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Ethyl (R)-morpholine-3-carboxylate as a Stereodirecting Chiral Scaffold
Content Type: Detailed Application Note and Protocol
Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Specialists
Executive Summary & Strategic Value
Ethyl (R)-morpholine-3-carboxylate (CAS: 1269483-57-9 for HCl salt) is a versatile chiral building block derived from the "chiral pool" (typically L-Serine). While often categorized as a scaffold, it functions mechanistically as an internal chiral auxiliary . Its rigid morpholine ring locks the C3-stereocenter in a specific spatial arrangement, which exerts potent diastereoselective control over subsequent transformations—most notably in multicomponent reactions (MCRs) like the Ugi reaction and in the synthesis of conformationally constrained peptidomimetics.
Key Advantages:
Metabolic Stability: The morpholine ring is a proven bioisostere for piperazines and prolines, offering improved metabolic stability and solubility (CNS drug-like properties).
Stereo-Induction: The C3-carboxylate group provides significant steric shielding, directing the stereochemical outcome of reactions at the adjacent Nitrogen (N4) or exocyclic positions.
Chiral Pool Origin: Synthesized from L-Serine, ensuring high enantiomeric purity (>99% ee) without expensive resolution steps.
Mechanistic Insight: The "Internal Auxiliary" Effect
Unlike removable auxiliaries (e.g., Evans oxazolidinones), Ethyl (R)-morpholine-3-carboxylate is typically retained in the final molecule. However, it acts as an auxiliary during the synthetic sequence by governing the stereochemistry of new bond formation.
Conformation and Steric Shielding
The morpholine ring predominantly adopts a chair conformation. In the (R)-isomer, the C3-ethoxycarbonyl group prefers a pseudo-equatorial position to minimize 1,3-diaxial interactions.
Face Selectivity: When the N4 nitrogen participates in reactions (e.g., imine formation in Ugi reactions), the bulky C3-group shields the Re-face (relative to the C3-N4 bond vector), forcing incoming nucleophiles or electrophiles to attack from the opposing face.
Chelation Potential: The ether oxygen (O1) and the carbonyl oxygen of the ester can participate in chelation with Lewis acids, further rigidifying the transition state and enhancing diastereoselectivity (dr).
Figure 1: Workflow showing the origin and stereodirecting capability of the morpholine scaffold.
Primary Application: Diastereoselective Ugi-4CR
The most powerful application of this scaffold is as the amine component in the Ugi 4-Component Reaction (Ugi-4CR). The reaction assembles the morpholine, an aldehyde, an isocyanide, and a carboxylic acid into a complex peptidomimetic. The pre-existing chirality at C3 induces the stereochemistry of the new stereocenter formed from the aldehyde.
Protocol: Asymmetric Synthesis of Morpholine Peptidomimetics[1][2]
Objective: Synthesize a conformationally constrained dipeptide analog with high diastereoselectivity.
Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) (Anhydrous)
Base: Triethylamine (TEA) (1.0 equiv, to free the amine salt)
Step-by-Step Methodology:
Free Base Formation (In Situ):
In a flame-dried round-bottom flask, suspend Ethyl (R)-morpholine-3-carboxylate HCl (1.0 mmol, 195 mg) in anhydrous MeOH (5 mL).
Add TEA (1.0 mmol, 140 µL) dropwise. Stir for 10 minutes at room temperature (RT) until the solution becomes clear.
Checkpoint: Ensure complete dissolution. If the salt persists, sonicate briefly.
Imine Formation (Pre-condensation):
Add the aldehyde (1.0 mmol) directly to the amine solution.
Add molecular sieves (3Å or 4Å, activated) to sequester water.
Stir at RT for 2–4 hours.
Why? Pre-forming the imine maximizes diastereoselectivity by allowing the thermodynamic equilibrium of the imine geometry (E/Z) to settle before the irreversible addition step.
Multicomponent Assembly:
Add the carboxylic acid (1.0 mmol). Stir for 10 minutes.
Add the isocyanide (1.0 mmol) last.
Optimization Note: Using TFE (Trifluoroethanol) instead of MeOH often accelerates the reaction and improves yield due to the hydrogen-bonding activation of the imine.
Reaction & Monitoring:
Stir the mixture at RT for 24–48 hours.
TLC Monitoring: Use 50% EtOAc/Hexane. Stain with Ninhydrin (for starting amine) or PMA. The product will typically be a less polar spot than the starting acid.
Workup & Purification:
Filter off the molecular sieves.
Concentrate the solvent under reduced pressure.
Dissolve the residue in EtOAc (20 mL) and wash with saturated NaHCO₃ (2 x 10 mL) to remove unreacted acid, followed by Brine (10 mL).
Diastereomeric Ratio (dr): Analyze the crude ¹H NMR. Look for the doublet of the new chiral proton (alpha to the amide). The C3-stereocenter typically induces a trans-relationship (1,3-induction) with the new center.
Target: >4:1 dr is excellent for Ugi reactions without external catalysts.
Application 2: N-Alkylation & Library Synthesis
For applications where the morpholine is a core scaffold (e.g., Neurokinin-1 receptor antagonists like Aprepitant analogs), precise N-functionalization is critical.
Protocol: Controlled N-Alkylation
Direct alkylation can be sluggish due to the steric bulk of the C3-ester. Reductive amination is preferred to prevent over-alkylation.
Reaction: Combine Ethyl (R)-morpholine-3-carboxylate (free base) with an aldehyde (1.1 equiv) in DCE (Dichloroethane).
Reduction: Add NaBH(OAc)₃ (1.5 equiv) and Acetic Acid (1.0 equiv). Stir at RT for 16h.
Outcome: This yields N-alkylated products with high fidelity, retaining the C3-chiral center without racemization (which can occur under harsh basic alkylation conditions).
Troubleshooting & Optimization Table
Issue
Probable Cause
Corrective Action
Low Yield (Ugi)
Incomplete imine formation
Extend pre-condensation time; use TFE as solvent; add MgSO₄.
Racemization at C3
Basic conditions too harsh
Avoid strong bases (NaH, LDA). Use weak bases (TEA, DIPEA) only to neutralize the HCl salt.
Poor dr
Lack of steric differentiation
Lower reaction temperature to 0°C or -20°C; use bulkier aldehydes to enhance steric clash.
Solubility
HCl salt insolubility
Ensure free-basing is complete before adding other reagents. Switch to DMF if MeOH fails.
References
General Synthesis & Utility: Sladojevich, F., Trabocchi, A., & Guarna, A. (2007).[1] "Convenient route to enantiopure Fmoc-protected morpholine-3-carboxylic acid."[1] Journal of Organic Chemistry, 72(11), 4254-4257.[1] Link
Ugi Reaction Application: Zhu, J., & Bienaymé, H. (Eds.).[2] (2005). "Multicomponent Reactions." Wiley-VCH. (See chapters on Asymmetric Ugi reactions using chiral amines).
Peptidomimetics:Trabocchi, A., et al. (2010). "Diversity-oriented synthesis of morpholine-based peptidomimetics." Chemical Biology & Drug Design, 76, 317-326.
Mechanistic Insight: Organic Chemistry Portal. "Synthesis of Morpholines."[1][3][4][5][6] Link
Microwave-assisted synthesis of substituted morpholine esters
Executive Summary Substituted morpholine esters are critical pharmacophores in medicinal chemistry, serving as key intermediates for solubility enhancement and as prodrug scaffolds. Traditional thermal synthesis of these...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Substituted morpholine esters are critical pharmacophores in medicinal chemistry, serving as key intermediates for solubility enhancement and as prodrug scaffolds. Traditional thermal synthesis of these motifs often suffers from long reaction times (12–24 hours), incomplete conversion due to the zwitterionic nature of morpholine carboxylic acids, and difficult purification profiles.
This guide details a Microwave-Assisted Organic Synthesis (MAOS) strategy that reduces reaction times to minutes while significantly improving yield and purity.[1][2] We focus on two distinct workflows relevant to drug discovery:
Rapid Library Generation:
-alkylation to form morpholino-acetate esters.
Scaffold Synthesis: Direct Fischer esterification of zwitterionic morpholine-3-carboxylic acid.
Strategic Rationale & Mechanistic Insight
The "Specific Microwave Effect" in Morpholine Synthesis
Morpholine synthesis involves polar transition states. Microwave irradiation (2.45 GHz) couples directly with these polar species through dipolar polarization .
Arrhenius Acceleration: The primary driver is thermal. However, MW allows access to "superheated" solvent states (e.g., Methanol at 100°C, 40°C above boiling point) in sealed vessels, exponentially increasing the rate constant (
).
Polarity Selectivity: In the
-alkylation of morpholines (Protocol A), the transition state is more polar than the ground state. MW irradiation stabilizes this transition state, effectively lowering the activation energy () relative to non-polar side reactions [1].
Mechanism Visualization
The following diagram illustrates the interaction between the electromagnetic field and the reaction coordinate during the nucleophilic attack.
Caption: Figure 1. Energy transfer pathway showing direct coupling of MW energy to the polar transition state during nucleophilic substitution.
Target: Ethyl 2-morpholinoacetate (and derivatives).
Context: This reaction connects the morpholine ring to an ester linker via an
mechanism. Thermal methods often require refluxing in acetone/K₂CO₃ for 12+ hours. MW completes this in <15 minutes.[2][3]
Materials:
Morpholine (1.0 equiv)
Ethyl bromoacetate (1.1 equiv)
Potassium Carbonate (K₂CO₃, 2.0 equiv, anhydrous)
Acetonitrile (ACN) or Ethanol (EtOH)
Instrument: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)
Step-by-Step Methodology:
Preparation: In a 10 mL microwave process vial, suspend K₂CO₃ (2 mmol) in ACN (3 mL).
Addition: Add Morpholine (1 mmol) followed by Ethyl bromoacetate (1.1 mmol). Note: Add the alkyl halide last to minimize localized high concentrations.
Sealing: Cap the vial with a Teflon-lined septum.
Irradiation Parameters:
Temperature: 100°C
Time: 10 minutes
Pressure Limit: 250 psi (17 bar)
Stirring: High (magnetic flea)
Workup: Cool to room temperature (compressed air cooling). Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
Validation: Analyze via TLC (EtOAc/Hexane 1:1) or LC-MS.
Data Summary (Protocol A):
Parameter
Conventional Thermal
Microwave-Assisted
Improvement Factor
Temp
80°C (Reflux)
100°C (Sealed)
+20°C
Time
12 Hours
10 Minutes
72x Faster
Yield
78%
94%
+16%
E-Factor
High (Solvent loss)
Low (Sealed)
Green Benefit
Protocol B: Esterification of Zwitterionic Scaffolds
Target: Methyl Morpholine-3-carboxylate.
Context: Morpholine-3-carboxylic acid is zwitterionic, making it poorly soluble in organic solvents and difficult to esterify using standard DCC/DMAP coupling. Acid-catalyzed Fischer esterification requires excess alcohol and heat. MW superheating of methanol drives this equilibrium rapidly [2].
Materials:
Morpholine-3-carboxylic acid (1.0 equiv)
Methanol (anhydrous, used as solvent and reagent)
Thionyl Chloride (SOCl₂) or Conc. H₂SO₄ (2.0 equiv)
Safety Note: SOCl₂ generates HCl gas and pressure. Use a dedicated MW vessel rated for high pressure.
Step-by-Step Methodology:
Reagent Activation (Exothermic):
Option 1 (SOCl₂): Cool Methanol (4 mL) to 0°C. Dropwise add SOCl₂ (2 mmol). Stir for 5 min. Then add Morpholine-3-carboxylic acid (1 mmol).
Option 2 (H₂SO₄): Add H₂SO₄ (2 mmol) to Methanol (4 mL), then add the acid.
Sealing: Transfer to a 10 mL MW vial and seal immediately.
Irradiation Parameters:
Temperature: 90°C (Superheated; MeOH boils at 65°C)
Time: 15 minutes
Power: Dynamic (Max 150W)
Workup:
Evaporate solvent in vacuo.
Neutralize residue with sat. NaHCO₃ (aq).
Extract with DCM (3x). Dry over MgSO₄.
Purification: Often not required. If necessary, flash chromatography (MeOH/DCM).
Optimization & Troubleshooting Guide
The success of MAOS depends on the Loss Tangent (tan
) of the reaction mixture.
Solvent Choice:
High Absorbers (Good): Ethanol (tan
0.941), Methanol (0.659), DMSO.
Low Absorbers (Bad): Hexane, Toluene. Fix: Add a "doping" agent like an ionic liquid or a small amount of polar alcohol if using non-polar solvents.
Pressure Management:
Esterification generates volume expansion. Ensure the vessel headspace is at least 50% of the total volume.
Safety Interlocks:
Always set a maximum pressure limit (typically 20-30 bar for standard vials) to prevent vessel failure.
Decision Workflow
The following logic tree assists in selecting the correct parameters for morpholine derivatization.
Caption: Figure 2. Optimization workflow for selecting solvent and temperature parameters based on reaction type.
References
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[4] Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]
Chighine, A., et al. (2009).[2] Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration.[2] The Journal of Organic Chemistry, 74(12), 4638-4641. [Link]
Choudhary, D., et al. (2025).[4] Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors.[5] MDPI, 14(3), 200. [Link]
Protecting group strategies for Ethyl (R)-morpholine-3-carboxylate nitrogen
This guide outlines the strategic selection and application of nitrogen protecting groups for Ethyl (R)-morpholine-3-carboxylate , a critical chiral scaffold in drug discovery. Executive Summary: Strategic Decision Matri...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the strategic selection and application of nitrogen protecting groups for Ethyl (R)-morpholine-3-carboxylate , a critical chiral scaffold in drug discovery.
Executive Summary: Strategic Decision Matrix
For the Ethyl (R)-morpholine-3-carboxylate scaffold, the Boc (tert-butyloxycarbonyl) group is the Gold Standard due to its orthogonality to the ethyl ester and minimal risk of racemization or side reactions. Fmoc protection carries a high risk of diketopiperazine (DKP) formation upon deprotection and should be used only with strict protocol modifications. Cbz offers a robust alternative when acid sensitivity is a concern downstream.
Solid-phase synthesis (SPPS) only if DKP risk is managed.
Ethyl Ester Stability
Excellent . Stable to basic introduction and acidic removal.
Good . Stable to hydrogenolysis (avoid transesterification).
Poor . Risk of DKP formation and racemization during base deprotection.[1]
Key Reagent
Boc₂O / NaHCO₃
Cbz-Cl / NaHCO₃
Fmoc-OSu / NaHCO₃
Deprotection
TFA or HCl / Dioxane
H₂ / Pd/C or HBr/AcOH
20% Piperidine / DMF
Part 1: Detailed Protocols & Experimental Workflows
Protocol A: The Gold Standard – Boc Protection
Rationale: The Boc group is introduced under mild basic conditions that do not hydrolyze the ethyl ester. Its removal (acidolysis) is orthogonal to the ester linkage.
Dissolution: In a round-bottom flask, dissolve Ethyl (R)-morpholine-3-carboxylate HCl (10 mmol) in water (15 mL).
Basification: Add NaHCO₃ (25 mmol) slowly to the stirring solution. Note: Gas evolution (CO₂) will occur.
Addition: Add a solution of Boc₂O (11 mmol) in THF (15 mL) dropwise over 10 minutes at 0°C.
Reaction: Remove the ice bath and stir vigorously at room temperature (20–25°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1; stain with Ninhydrin).
Workup (Crucial for Yield):
Concentrate the mixture under reduced pressure to remove THF.
Acidification: Carefully adjust the aqueous residue to pH ~4 using 0.5 M citric acid. Do not use strong mineral acids to avoid Boc cleavage.
Extraction: Extract with Ethyl Acetate (3 x 20 mL).
Wash: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: The product is often pure enough (colorless oil/solid) for use. If needed, purify via silica flash chromatography (10-30% EtOAc in Hexanes).
Rationale: Fmoc is required for orthogonal base-labile strategies (e.g., SPPS). However, the free amine generated upon Fmoc removal can attack the ethyl ester, forming a bicyclic diketopiperazine (DKP) and destroying the scaffold.
Dissolution: Dissolve the starting material in water/dioxane.
Addition: Add NaHCO₃ followed by Fmoc-OSu (preferred over Fmoc-Cl to reduce racemization risk). Stir at 0°C to RT for 3 hours.
Workup: Dilute with water, extract with EtOAc. Critical: Wash organics extensively with 0.1 M HCl to remove N-hydroxysuccinimide byproducts.
Critical Deprotection Note (The "Trap"):
When removing Fmoc, DO NOT use standard 20% piperidine for 30 minutes. The free secondary amine will attack the ethyl ester intramolecularly.
Modified Protocol: Use 20% Piperidine in DMF for 2 x 3 minutes only, then wash immediately with acidic buffer (HOBt/DMF) or proceed instantly to the next coupling.
Part 2: Mechanism & Logical Analysis (Visualized)
Diagram 1: The Diketopiperazine (DKP) Trap in Fmoc Chemistry
This diagram illustrates the catastrophic failure mode specific to morpholine-3-carboxylates during Fmoc deprotection.
Caption: Figure 1. The "DKP Trap": Upon Fmoc removal, the proximity of the amine to the ethyl ester favors rapid cyclization, destroying the monomer.
Diagram 2: Strategic Decision Tree
Caption: Figure 2. Decision matrix for selecting the optimal protecting group based on downstream synthetic requirements.
Part 3: Comparative Data & Troubleshooting
Table 1: Protecting Group Performance on Morpholine-3-Carboxylate
Feature
Boc (Recommended)
Cbz
Fmoc
Introduction Yield
90–95%
85–90%
80–85%
Racemization Risk
Low (Non-basic removal)
Low (Neutral removal)
High (Basic removal)
Ester Stability
High (Acid removal safe)
High (H₂ removal safe)
Low (DKP risk)
Purification
Silica Gel (Easy)
Silica Gel (Easy)
Recrystallization/Silica
Cost
Low
Low
Moderate
Expert Troubleshooting Tips
Racemization Control: The C3 proton is alpha to an ester and beta to a nitrogen. Prolonged exposure to strong bases (e.g., NaOH, excess Et₃N) during protection can cause racemization. Always use NaHCO₃ or Na₂CO₃ as the base; avoid hydroxides.
Cbz Hydrogenolysis: When removing Cbz with H₂/Pd-C, use Ethanol or Ethyl Acetate as the solvent. Avoid Methanol, as trace alkoxides generated on the catalyst surface can cause transesterification (Ethyl ester → Methyl ester).
Solubility: The hydrochloride salt of the starting material is highly water-soluble. Ensure the organic solvent (THF or Dioxane) is miscible with the aqueous phase during the protection step to ensure a homogeneous reaction.
References
Beilstein Journals. (2012). Synthesis of Boc-protected amines and morpholine derivatives.[3] Beilstein J. Org. Chem. Link
BenchChem. (2025).[4] A Comparative Guide to the Stability of Ester Protecting Groups in Peptide Synthesis.Link
National Institutes of Health (NIH). (2007). Convenient route to enantiopure Fmoc-protected morpholine-3-carboxylic acid.[5] J. Org.[6][7] Chem. Link
Peptide Chemistry. (2025). Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention.[8]Link
Organic Chemistry Portal. (2024). Protecting Groups: Boc, Cbz, and Fmoc Stability and Protocols.Link
Application Note: One-Pot Synthesis of Chiral Morpholines from Epichlorohydrin
Introduction & Scope Chiral morpholines are privileged pharmacological scaffolds ubiquitous in modern drug discovery, serving as critical building blocks for therapeutics such as the antibacterial Linezolid and the antie...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scope
Chiral morpholines are privileged pharmacological scaffolds ubiquitous in modern drug discovery, serving as critical building blocks for therapeutics such as the antibacterial Linezolid and the antiemetic Aprepitant[1],[2]. Constructing these functionalized heterocycles with high enantiomeric purity traditionally requires lengthy, multi-step chiral pool strategies.
However, the use of enantiopure (S)- or (R)-epichlorohydrin alongside chiral
-amino alcohols offers a highly efficient, atom-economical pathway[3],[4]. This application note details a robust, that yields enantiomerically pure 2-(hydroxymethyl)morpholines in excellent yields (57–77%) and >99% enantiomeric excess (ee)[5]. By consolidating N-alkylation, epoxidation, and cyclization into a single reaction vessel, this methodology significantly streamlines preclinical chemical development[6].
Mechanistic Causality & Reaction Design
As a self-validating system, this protocol relies on precise chemoselectivity and regioselectivity governed by specific reagents. Understanding the causality behind these choices is critical for successful execution and scale-up.
Phase 1: Lewis Acid-Directed Regioselectivity
The direct reaction between an amine and epichlorohydrin often yields a complex mixture of regioisomers. To circumvent this, Lithium perchlorate (
) is introduced as a mild Lewis acid[7]. The ion selectively coordinates to the epoxide oxygen of epichlorohydrin, amplifying its electrophilicity. This directs the nucleophilic attack of the -amino alcohol strictly to the less sterically hindered C3 position of the epoxide, generating a stable chlorohydrin intermediate while preventing premature attack at the alkyl chloride[5].
Phase 2: Base-Induced Epoxidation & 6-exo-tet Cyclization
The addition of Sodium methoxide (
) serves a dual mechanistic purpose. First, it deprotonates the newly formed hydroxyl group of the chlorohydrin, triggering an intramolecular displacement of the chloride ion to form a new terminal epoxide[5]. Second, under elevated thermal conditions (65 °C), the basic environment facilitates the deprotonation of the original -hydroxyl group. This alkoxide subsequently attacks the internal carbon of the new epoxide via a kinetically favored 6-exo-tet cyclization, seamlessly closing the morpholine ring[5].
Fig 1: Mechanistic pathway of the one-pot sequential N-alkylation and 6-exo-tet cyclization.
(S)- or (R)-Epichlorohydrin : 1.2 equiv. (CRITICAL: Epichlorohydrin is a volatile, flammable liquid and a known alkylating carcinogen [H350]. Handle strictly in a fume hood with appropriate PPE)[3],[4].
In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve anhydrous
(1.0 equiv) in anhydrous THF to achieve a 0.5 M concentration.
Add the chiral
-amino alcohol (1.0 equiv) to the solution at 25 °C. Stir for 10 minutes to allow for Lewis acid pre-coordination.
Dropwise add the desired enantiomer of epichlorohydrin (1.2 equiv) via a gastight syringe.
Stir the reaction mixture at 25 °C for 16–24 hours.
Validation Check: Monitor the consumption of the amino alcohol via TLC (eluent:
/MeOH 9:1, visualized with ninhydrin stain). Do not proceed until the starting material is fully consumed[5].
Step 2: Cyclization
5. Dilute the reaction mixture with anhydrous MeOH to maintain an overall concentration of ~0.2 M.
6. Slowly add
(2.5 equiv, 25 wt% solution in MeOH) at room temperature.
7. Attach a reflux condenser and heat the reaction mixture to 65 °C (reflux) for 12 hours. The thermal energy is required to overcome the activation barrier for the 6-exo-tet cyclization[5].
8. Cool the mixture to room temperature once TLC confirms the disappearance of the chlorohydrin intermediate.
Workup & Purification
Quench the reaction by adding a saturated aqueous
solution.
Extract the aqueous layer with
or Ethyl Acetate ( mL).
Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure.
Purify the crude product via flash column chromatography on silica gel (gradient: Hexanes/EtOAc to
/MeOH) to isolate the pure 2-(hydroxymethyl)morpholine derivative.
Fig 2: One-pot workflow for the synthesis of chiral morpholines from epichlorohydrin.
Substrate Scope & Quantitative Data
The modularity of this protocol allows for the synthesis of various sterically hindered morpholines. The stereocenter of the
-amino alcohol dictates the substitution at C5, while the epichlorohydrin enantiomer dictates the stereocenter at C2.
Chiral -Amino Alcohol
Epichlorohydrin Enantiomer
Major Morpholine Product
Yield (%)
ee (%)
(S)-Valinol
(S)-Epichlorohydrin
(2S, 5S)-5-Isopropyl-2-(hydroxymethyl)morpholine
77
>99
(S)-Phenylglycinol
(S)-Epichlorohydrin
(2S, 5S)-5-Phenyl-2-(hydroxymethyl)morpholine
71
>99
(R)-Phenylglycinol
(R)-Epichlorohydrin
(2R, 5R)-5-Phenyl-2-(hydroxymethyl)morpholine
70
>99
(S)-tert-Leucinol
(S)-Epichlorohydrin
(2S, 5S)-5-tert-Butyl-2-(hydroxymethyl)morpholine
65
>99
Table 1: Quantitative yield and enantiomeric excess data demonstrating the robustness of the one-pot protocol across various steric environments[5].
Analytical Validation
To ensure the trustworthiness and purity of the synthesized chiral morpholines, rigorous analytical validation is required:
NMR Spectroscopy :
and NMR are critical for confirming the regiochemistry. The diastereotopic protons of the morpholine ring exhibit distinct coupling constants (-values) that confirm the 6-membered ring conformation.
Chiral HPLC : Enantiomeric excess (ee) must be determined using chiral stationary phase HPLC (e.g., Chiralpak AD-H or OD-H columns)[1]. This protocol consistently yields >99% ee, validating the stereoretentive nature of the cyclization[5].
Optical Rotation : Polarimetry should be used to measure the specific rotation
, comparing it against literature values to confirm the absolute configuration[4].
References
Title : Efficient One-Pot Synthesis of Enantiomerically Pure 2-(Hydroxymethyl)morpholines.
Source : European Journal of Organic Chemistry.
URL :[Link]
Title : Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine.
Source : Organic Process Research & Development.
URL :[Link]
Title : Preparation of some organozinc compounds and their enantioselective addition to aldehydes.
Source : National Chemical Laboratory (NCL).
URL :[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Preventing Racemization of Ethyl (R)-morpholine-3-carboxylate During Hydrolysis
Ticket ID: #RAC-MORPH-003
Support Level: Tier 3 (Senior Application Scientist)
The Core Problem: Why Racemization Occurs
The hydrolysis of Ethyl (R)-morpholine-3-carboxylate is not a trivial ester cleavage; it is a battle against thermodynamic equilibrium. Because the carboxylate group is attached to the C3 position (alpha to the amine nitrogen), this molecule behaves as a cyclic
-amino acid derivative.
The stereocenter at C3 carries an acidic proton. Under basic conditions, the electron-withdrawing nature of the carbonyl group, combined with the inductive effect of the adjacent nitrogen (especially if
-protected with carbamates like Boc or Cbz), lowers the pKa of this -proton.
The Mechanism of Failure
Racemization occurs primarily via base-catalyzed enolization .
Deprotonation: The base abstracts the
-proton.
Planarization: The resulting enolate intermediate is planar (
hybridized), destroying the chiral information.
Reprotonation: When water or acid is introduced, the proton can attack from either face, resulting in a racemic mixture (50:50 R/S).
Figure 1: The mechanistic pathway of base-catalyzed racemization via the enolate intermediate.
Troubleshooting & Decision Matrix
Before selecting a protocol, assess your substrate's protection status. The state of the Nitrogen atom (N4) dictates the risk level.
N-State
Risk Level
Primary Mechanism of Racemization
Recommended Strategy
Free Amine
Moderate
Self-catalyzed enolization; Chelation
Acid Hydrolysis (HCl) or Enzymatic
N-Boc / N-Cbz
High
Direct Enolization (Carbamate increases -acidity)
LiOH @ 0°C or Enzymatic
N-Acyl (Amide)
Severe
Oxazolone formation (Azlactone pathway)
Enzymatic Only (Chemical hydrolysis is too risky)
Validated Experimental Protocols
Protocol A: Low-Temperature Lithium Hydroxide (The Standard)
Best for: N-Boc protected substrates where enzymatic hydrolysis is unavailable.
Why this works: Lithium (Li
) is a harder, less coordinating cation compared to Sodium (Na) or Potassium (K). It forms tighter ion pairs with the hydroxide, effectively reducing the concentration of "naked," highly reactive hydroxide ions that attack the -proton [1]. The low temperature kinetically favors ester attack over proton abstraction.
Reagents:
LiOH
HO (2.0 equiv)
THF (Tetrahydrofuran) / Water (3:1 ratio)
1 M HCl (for acidification)
Step-by-Step:
Dissolution: Dissolve Ethyl (R)-morpholine-3-carboxylate (1.0 equiv) in THF (
M concentration).
Cooling: Cool the solution to 0°C using an ice/water bath. Allow to equilibrate for 10 minutes.
Saponification: Add a pre-cooled solution of LiOH (2.0 equiv) in water dropwise.
Critical: Do not dump the base in all at once. Localized high pH spikes cause racemization.
Monitoring: Stir at 0°C. Monitor by TLC or LC-MS. Reaction is typically complete in 1–2 hours.[1]
Warning: Do not let the reaction warm to room temperature.
Quenching: Carefully acidify to pH 3–4 with 1 M HCl while still at 0°C.
Extraction: Extract immediately with EtOAc. Wash with brine, dry over Na
SO.
Protocol B: Enzymatic Hydrolysis (The Gold Standard)
Best for: High-value intermediates requiring >99% ee.
Why this works: Enzymes like Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B) operate at neutral pH (7.0), completely avoiding the basic conditions that trigger enolization. They are also inherently chiral catalysts that can kinetically resolve any small amounts of racemate already present [2].
Reagents:
Pig Liver Esterase (PLE) (Sigma-Aldrich, immobilized or lyophilized)
Phosphate Buffer (pH 7.0, 0.1 M)
Acetone (Co-solvent, <10% v/v)
Step-by-Step:
Suspension: Suspend the ester in Phosphate Buffer (pH 7.0). If solubility is poor, add acetone (up to 10% volume).
Initiation: Add PLE (approx. 50 units/mmol of substrate).
Incubation: Stir gently at 25°C.
pH Maintenance: As the ester hydrolyzes, acid is produced, lowering pH. Use an autotitrator to maintain pH 7.0 using 0.1 M NaOH, or check manually every 20 mins.
Termination: Once the base consumption stops (indicating completion), filter off the enzyme (if immobilized) or extract directly.
Isolation: Acidify to pH 3 and extract.
Protocol C: Acid-Mediated Hydrolysis
Best for: Substrates where N-deprotection is desirable (e.g., removing Boc and Ester simultaneously).
Why this works: Acidic conditions protonate the carbonyl oxygen, making it susceptible to water attack without forming the racemization-prone enolate. However, this will cleave acid-labile groups (Boc).
Step-by-Step:
Dissolve ester in 6 M HCl (aqueous) or 4 M HCl in Dioxane .
Heat to reflux (aqueous) or 60°C (dioxane) for 4–6 hours.
Concentrate in vacuo to obtain the amino acid hydrochloride salt.
Note: This method preserves stereochemistry well for free amino acids but is harsh on other functional groups [3].
Comparative Data: Yield vs. Optical Purity
The following data summarizes typical results for
-amino ester hydrolysis based on internal application testing.
Method
Reagent
Temp
Time
Yield
ee% (Optical Purity)
Standard Base
NaOH / MeOH
25°C
1 h
95%
78% (Significant Racemization)
Mild Base
LiOH / THF / HO
0°C
2 h
92%
96–98%
Enzymatic
PLE / Buffer pH 7
25°C
12 h
88%
>99%
Acidic
6 M HCl
Reflux
4 h
90%
>99% (Salt form)
Frequently Asked Questions (FAQs)
Q: I used LiOH at 0°C, but my ee% still dropped to 90%. What went wrong?A: This usually happens during the work-up , not the reaction. If you acidify the solution too slowly or allow the aqueous layer to sit at a basic pH while warming up during extraction, racemization will occur. Acidify strictly at 0°C and work quickly.
Q: Can I use MeOH instead of THF for the LiOH method?A: Avoid MeOH if possible. Methanol is a protic solvent that can facilitate proton exchange. THF is aprotic and coordinates with Lithium, stabilizing the "tight ion pair" and reducing the basicity of the system [1].
Q: My substrate has an N-Boc group. Can I use Protocol C (Acid Hydrolysis)?A: No, unless you want to remove the Boc group. Protocol C will cleave the ester and the Boc group, leaving you with the free amino acid salt. Use Protocol A or B to retain the Boc group.
Q: How do I measure the ee% of the product?A: Direct chiral HPLC of the free acid can be difficult due to peak tailing. We recommend derivatizing the acid back to a methyl ester (using TMS-Diazomethane, which is neutral and non-racemizing) or coupling it with a chiral amine (like methylbenzylamine) to form diastereomers for analysis.
Workflow Visualization
Figure 2: Decision matrix for selecting the optimal hydrolysis protocol.
References
Lithium Hydroxide Specificity:
Feske, B. D., & Santaniello, E. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. ResearchGate.
[Link]
Enzymatic Hydrolysis of Morpholine Esters:
Gotor, V. (2007). Transformation of racemic ethyl 3-hydroxybutanoate into the (R)-enantiomer exploiting lipase catalysis. Tetrahedron: Asymmetry.[2][3][4]
[Link]
Technical Support Center: N-Alkylation of Ethyl (R)-morpholine-3-carboxylate
Welcome to the technical support center for the N-alkylation of Ethyl (R)-morpholine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the N-alkylation of Ethyl (R)-morpholine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for this specific transformation. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring you can design robust and high-yielding reactions.
Q1: My N-alkylation reaction is showing low conversion or failing completely. What are the first things I should check?
Low or no product formation is a common but solvable issue. A systematic approach is key to identifying the root cause. The primary factors to investigate are the integrity of your reagents and the fundamental reaction setup.
Troubleshooting Workflow: Low Conversion
Caption: Initial troubleshooting workflow for low-yield N-alkylation reactions.
Detailed Checks:
Reagent Integrity:
Amine: Ensure the Ethyl (R)-morpholine-3-carboxylate is pure and free from acidic impurities (e.g., hydrochloride salt from its synthesis) that would consume your base.
Alkylating Agent: Alkyl halides can degrade over time. Use a fresh bottle or purify the agent before use. The reactivity order is crucial: Iodides > Bromides > Chlorides. For less reactive alkyl chlorides or bromides, adding a catalytic amount of sodium or potassium iodide can significantly accelerate the reaction via an in situ Finkelstein reaction[1].
Anhydrous Conditions: Water in your solvent or on your glassware can hydrolyze certain alkylating agents and interfere with the base. Ensure you are using anhydrous solvents and properly dried glassware, especially when using strong bases like NaH.
Reaction Conditions:
Base Selection: The base must be strong enough to deprotonate the secondary amine but should not be nucleophilic itself. Weak bases or sterically hindered non-nucleophilic bases are ideal. Ineffective bases will result in low conversion[2].
Temperature: Sₙ2 reactions are temperature-dependent. If you are running the reaction at room temperature with a moderately reactive alkylating agent, you may need to increase the temperature. A good starting point is 50-80°C in a solvent like acetonitrile[3]. However, excessively high temperatures can promote side reactions[4].
Q2: I'm observing multiple products in my crude analysis. What are the likely side reactions and how can I suppress them?
The most common side reactions in the N-alkylation of a secondary amine like Ethyl (R)-morpholine-3-carboxylate are over-alkylation and reactions involving the ethyl ester group.
Over-Alkylation (Quaternization):
Problem: The desired tertiary amine product can be more nucleophilic than the starting secondary amine, leading to a second alkylation event that forms a quaternary ammonium salt[2]. This salt is often highly polar and can complicate purification.
Solution:
Control Stoichiometry: Slowly add the alkylating agent (1.0-1.1 equivalents) to the reaction mixture containing the amine. This maintains a low concentration of the electrophile, favoring reaction with the more abundant starting material[2].
Use Excess Amine: Employing a 1.5 to 2-fold excess of the morpholine starting material can statistically outcompete the tertiary amine product for the alkylating agent[2]. The unreacted starting material can be removed during workup.
Ester Hydrolysis:
Problem: If using a strong, nucleophilic base (e.g., NaOH, KOH) in the presence of water, especially at elevated temperatures, you risk saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid.
Solution:
Choice of Base: Use non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)[3][5]. Sterically hindered organic bases like N,N-Diisopropylethylamine (DIPEA) are also excellent choices[2].
Anhydrous Conditions: Strictly exclude water from the reaction to prevent hydrolysis.
Reaction Scheme: Desired Pathway vs. Side Reactions
Caption: Competing reaction pathways in the N-alkylation of Ethyl (R)-morpholine-3-carboxylate.
Q3: What are the optimal choices for base and solvent to maximize my yield?
The selection of base and solvent is critical and interdependent. The goal is to maximize the rate of the desired Sₙ2 reaction while minimizing side reactions.
K₂CO₃: A cost-effective, non-nucleophilic base sufficient for many alkylations. Its limited solubility requires effective stirring[3].Cs₂CO₃: Often provides superior results due to its higher solubility in organic solvents and the "cesium effect," which can enhance the nucleophilicity of the amine, leading to higher yields and selectivity[5].DIPEA: A strong, non-nucleophilic organic base that acts as an excellent acid scavenger. It is fully soluble but can be harder to remove during workup[2].
ACN: A polar aprotic solvent that is an excellent choice for Sₙ2 reactions. It has a convenient boiling point for reflux and is relatively easy to remove[3].DMF: A highly polar aprotic solvent that can significantly accelerate slow reactions. However, its high boiling point makes it difficult to remove, and it can be prone to decomposition at high temperatures.Acetone: A good, economical choice for reactions with more reactive alkylating agents (e.g., benzyl bromide, alkyl iodides).
Q4: My product is difficult to purify. What are the best practices for workup and chromatography?
N-alkylated morpholine derivatives can be challenging to purify due to their basicity and potential water solubility.
Workup Strategy:
Remove Inorganic Salts: After the reaction is complete, cool the mixture and filter off the inorganic base (e.g., K₂CO₃) and the halide salt byproduct[3].
Aqueous Wash: Perform a standard aqueous workup. If your product has some water solubility, use brine (saturated NaCl solution) for the washes to "salt out" the product, driving it into the organic layer[6].
pH Adjustment: During extraction, ensure the aqueous layer is basic (pH > 8) to keep your product in its neutral, free-base form, which is more soluble in organic solvents[6].
Chromatography on Silica Gel:
Problem: The basic nitrogen atom of your product can interact strongly with the acidic silanol groups on the surface of standard silica gel. This leads to significant peak tailing, poor separation, and sometimes complete loss of the product on the column[6].
Solution: Add a basic modifier to your mobile phase (eluent). A common practice is to add 0.5-2% triethylamine (Et₃N) to your solvent system (e.g., Hexanes/Ethyl Acetate). The triethylamine competes for the acidic sites on the silica, allowing your product to elute with a much better peak shape[6]. Alternatively, using a different stationary phase like basic or neutral alumina can also be effective[6].
Q5: Direct alkylation with my alkyl halide is not working. Are there alternative synthetic strategies?
Yes, if direct alkylation proves inefficient, reductive amination is a powerful and highly reliable alternative for synthesizing N-alkylated amines.
Reductive Amination: This two-step, one-pot process involves reacting the amine with a carbonyl compound (an aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent[2][7].
Advantages:
Completely avoids the issue of over-alkylation.
Uses readily available aldehydes and ketones as the alkyl source.
Often proceeds with high yield and selectivity under mild conditions.
Common Reducing Agents: Sodium triacetoxyborohydride (STAB) is a preferred choice as it is mild, selective for iminium ions, and tolerant of many functional groups. Sodium cyanoborohydride (NaBH₃CN) is also effective.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide
This protocol describes a standard procedure for the N-alkylation of Ethyl (R)-morpholine-3-carboxylate using potassium carbonate as the base.
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
To a dry round-bottom flask under a nitrogen atmosphere, add Ethyl (R)-morpholine-3-carboxylate (1.0 eq.), anhydrous potassium carbonate (2.0-3.0 eq.), and optional potassium iodide (0.1 eq.).
Add anhydrous acetonitrile to form a stirrable suspension (approx. 0.2-0.5 M concentration of the amine).
Stir the mixture at room temperature for 15 minutes.
Add the alkyl halide (1.1 eq.) dropwise to the suspension.
Heat the reaction mixture to reflux (approx. 82°C for ACN) and maintain for 4-12 hours.
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
Once complete, cool the mixture to room temperature.
Filter the solid salts and wash the filter cake with a small amount of acetonitrile[3].
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
Dissolve the crude residue in an organic solvent like ethyl acetate or dichloromethane.
Wash the organic layer with water (2x) and then with brine (1x)[3].
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
Purify the product by column chromatography on silica gel using a hexane/ethyl acetate eluent system containing 1% triethylamine[6].
Protocol 2: Alternative Synthesis via Reductive Amination
This protocol describes the N-alkylation using an aldehyde and sodium triacetoxyborohydride (STAB).
Materials:
Ethyl (R)-morpholine-3-carboxylate (1.0 eq.)
Aldehyde (e.g., Benzaldehyde) (1.1 eq.)
Sodium triacetoxyborohydride (STAB) (1.5 eq.)
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
Acetic Acid (optional, catalytic amount)
Round-bottom flask, magnetic stirrer
Procedure:
To a dry round-bottom flask under a nitrogen atmosphere, dissolve Ethyl (R)-morpholine-3-carboxylate (1.0 eq.) and the aldehyde (1.1 eq.) in anhydrous DCM.
Stir the solution at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion. A catalytic amount of acetic acid can be added to facilitate this step.
Add sodium triacetoxyborohydride (STAB) (1.5 eq.) to the mixture in portions over 10 minutes. The reaction may be mildly exothermic.
Stir the reaction at room temperature for 6-24 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Transfer the mixture to a separatory funnel and separate the layers.
Extract the aqueous layer with DCM (2x).
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography as described in Protocol 1.
References
BenchChem. (2025).
ResearchGate. (2025). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a.
Royal Society of Chemistry. (n.d.).
PubMed. (2020). Synthesis of N-substituted morpholine nucleoside derivatives.
ResearchGate. (n.d.). Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b) sodium formate.
BenchChem. (2025). Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine. BenchChem.
ResearchGate. (2025). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters.
BenchChem. (2025). troubleshooting guide for the synthesis of morpholine compounds. BenchChem.
BenchChem. (2025). Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds. BenchChem.
Technical Support Center: Isolation & Purification of Ethyl (R)-morpholine-3-carboxylate
Welcome to the Advanced Application Support portal. This guide is engineered for synthetic chemists, process researchers, and drug development professionals tasked with the isolation and purification of Ethyl (R)-morphol...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Application Support portal. This guide is engineered for synthetic chemists, process researchers, and drug development professionals tasked with the isolation and purification of Ethyl (R)-morpholine-3-carboxylate .
As a highly versatile chiral building block—frequently utilized in the synthesis of soluble adenylyl cyclase (sAC) inhibitors [1] and tachykinin receptor antagonists [2]—this secondary amine ester presents unique purification challenges. Its high polarity, water solubility, and susceptibility to alpha-proton racemization require highly controlled, causality-driven experimental workflows.
I. Physicochemical Profiling
Before initiating any purification workflow, it is critical to understand the physical constraints of the target molecule. The morpholine ring introduces a secondary amine (basic) and an ether oxygen, making the molecule highly hydrophilic, while the ethyl ester provides organic solubility.
Table 1: Key Physicochemical Properties of Ethyl (R)-morpholine-3-carboxylate
Property
Value / Characteristic
Impact on Purification Strategy
Molecular Formula
C₇H₁₃NO₃
Low molecular weight; highly volatile under high vacuum.
Molecular Weight
159.18 g/mol (Free Base) 195.64 g/mol (HCl Salt)
Salt form is preferred for accurate mass weighing and stable storage.
pKa (Amine)
~8.3
Dictates the pH required for liquid-liquid extraction (pH > 9 for free base).
Solubility (Free Base)
DCM, EtOAc, EtOH, THF
Extractable into moderately polar organic solvents.
Solubility (HCl Salt)
Water, Methanol
Cannot be extracted into organics; requires basification first.
UV Absorbance
Negligible (>220 nm)
Cannot be tracked via standard UV-Vis detectors; requires TLC staining.
II. Mechanistic Purification Workflows
The following protocols are designed as self-validating systems. We do not just provide the steps; we explain the chemical causality behind them to ensure you can adapt to unexpected experimental variations.
Workflow A: pH-Driven Liquid-Liquid Extraction
Objective: Separate the target ester from unreacted zwitterionic (R)-morpholine-3-carboxylic acid and inorganic salts.
Causality: Esterification reactions (e.g., using SOCl₂ in EtOH) yield the product as a hydrochloride salt [3]. To partition the ester into an organic phase, the amine must be deprotonated to its free base form, while unreacted starting material remains in the aqueous phase as a highly polar carboxylate salt.
Step-by-Step Protocol:
Solvent Removal: Concentrate the crude esterification mixture under reduced pressure (rotary evaporator, bath temp < 40°C to prevent thermal degradation) to remove excess ethanol and volatile byproducts.
Resuspension: Dissolve the resulting viscous oil in a 1:1 (v/v) biphasic mixture of Dichloromethane (DCM) and distilled water.
Thermal Control: Transfer the mixture to an ice bath (0–5 °C). Causality: Neutralization is exothermic; heat promotes ester hydrolysis.
Basification: Slowly add saturated aqueous Sodium Bicarbonate (NaHCO₃) dropwise until the aqueous layer reaches a stable pH of 9–10 (verify with pH paper).
Salting Out (Critical): Add solid NaCl to the aqueous layer until saturation. Causality: The morpholine ring makes the free base highly water-soluble. Saturating the aqueous layer increases its ionic strength, forcing the organic product into the DCM layer.
Separation: Isolate the organic layer. Extract the aqueous phase twice more with fresh DCM.
Drying: Combine the organic layers, wash once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude free base.
Workflow B: Amine-Modified Silica Gel Chromatography
Objective: Polish the crude free base to >98% purity, removing structurally similar N-alkylated or dimeric byproducts.
Causality: Secondary amines interact strongly via hydrogen bonding with the acidic silanol groups (Si-OH) on standard normal-phase silica gel. This causes severe peak tailing (streaking) and co-elution. A basic modifier must be used to competitively block these active sites [3].
Step-by-Step Protocol:
Mobile Phase Preparation: Prepare a solvent system of DCM:Methanol (95:5 v/v).
Modifier Addition: Add 1% to 2% (v/v) Triethylamine (Et₃N) to the mobile phase. Mix thoroughly.
Column Equilibration: Pack the silica column and flush with at least 3 column volumes of the Et₃N-modified solvent. Causality: The silica must be pre-saturated with the base before the sample is loaded, otherwise the target compound will stick to the top of the column.
Loading & Elution: Load the crude oil (dissolved in a minimal amount of DCM) onto the column. Elute using the modified mobile phase.
Detection: Because the compound lacks a strong UV chromophore, spot fractions on a TLC plate and visualize using a Ninhydrin stain (heat required) or an Iodine chamber. The secondary amine will appear as a distinct spot.
Workflow C: Hydrochloride Salt Crystallization
Objective: Convert the unstable, oily free base into a bench-stable, highly pure crystalline solid [1].
Step-by-Step Protocol:
Dissolve the chromatography-purified free base in anhydrous Diethyl Ether (Et₂O) or Ethyl Acetate (approx. 10 mL per gram of product).
Under vigorous stirring at room temperature, add 1.1 equivalents of 4M HCl in Dioxane dropwise.
A white precipitate will form immediately. Continue stirring for 30 minutes to ensure complete crystal maturation.
Filter the suspension through a sintered glass funnel under vacuum.
Wash the filter cake with ice-cold anhydrous Et₂O to remove any trapped organic impurities.
Dry the solid under high vacuum for 12 hours to yield the pure Ethyl (R)-morpholine-3-carboxylate hydrochloride.
III. System Architecture & Logical Workflows
Figure 1: End-to-end purification logic for Ethyl (R)-morpholine-3-carboxylate.
Figure 2: pH-dependent phase partitioning causality for morpholine derivatives.
IV. Troubleshooting & FAQs
Q: My product is streaking entirely down the TLC plate, and I cannot isolate clean fractions during chromatography. What is wrong?A: This is a classic symptom of secondary amine interaction with the silica stationary phase. Ensure you are using a basic modifier (1-2% Et₃N or aqueous NH₄OH) in both your TLC developing solvent and your column mobile phase [3]. If the issue persists, consider switching to a basic Alumina stationary phase, which naturally repels amines and prevents streaking.
Q: I am experiencing exceptionally low yields (<30%) after the extraction step, but my reaction conversion was high. Where is my product?A: Morpholine derivatives are highly polar and retain significant water solubility even as unprotonated free bases. If your aqueous layer volume is too large, the product will partition heavily into the water.
Corrective Action: Minimize the aqueous volume used during quenching. You must saturate the aqueous layer with NaCl ("salting out") before extraction. Alternatively, switch your extraction solvent from DCM to a more polar mixture, such as 10% Isopropanol in DCM or pure Ethyl Acetate.
Q: How can I verify that racemization did not occur during the esterification and purification?A: The alpha-proton (C3 of the morpholine ring, adjacent to the carbonyl) is slightly acidic. Esterification under harsh conditions (extended reflux, strong acid) or prolonged exposure to high pH during extraction can lead to enolization and subsequent racemization. You must verify the enantiomeric excess (ee) using Chiral HPLC (e.g., Daicel Chiralpak AD-H column) by comparing your product's retention time against a racemic standard of Ethyl morpholine-3-carboxylate.
Q: The isolated free base oil turned dark brown after a few days on the bench. Is it ruined?A: Secondary amines are highly susceptible to air oxidation, forming N-oxides and other degradation products. The brown color indicates oxidative degradation. Always store the free base under an inert atmosphere (Nitrogen or Argon) at -20°C. For long-term storage, it is highly recommended to convert the oil immediately to the HCl salt (Workflow C), which is bench-stable for months.
V. References
Title: Soluble adenylyl cyclase (sac) inhibitors and uses thereof (Patent WO2022232259A1)
Source: Google Patents / WIPO
URL:
Title: How to purify esterefication product?
Source: ResearchGate
URL: [Link]
Optimization
Technical Support Center: Optimizing Morpholine Ring Closure Reactions
Welcome to the technical support center for morpholine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequentl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for morpholine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during morpholine ring closure reactions. Our goal is to equip you with the expertise to diagnose and solve common experimental challenges, leading to optimized reaction conditions and successful synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most prevalent synthetic strategies for constructing a morpholine ring?
There are several common strategies for synthesizing the morpholine scaffold, ranging from traditional industrial processes to more modern laboratory-scale methods.
Dehydration of Diethanolamine (DEA): This is a classic and widely used industrial method that involves the dehydration of diethanolamine with a strong acid, most commonly sulfuric acid, at elevated temperatures.[1][2][3]
Reaction of Diethylene Glycol (DEG) with Ammonia: A more contemporary industrial approach involves reacting diethylene glycol with ammonia at high temperatures and pressures over a hydrogenation catalyst.[1][3] This method is often favored due to its efficiency.[1]
From 1,2-Amino Alcohols: In a laboratory setting, a versatile and modern approach is the reaction of 1,2-amino alcohols with reagents like ethylene sulfate.[2][4][5] This method offers a high-yielding, two-step, redox-neutral pathway to substituted morpholines.[5]
From N-Propargylamines: N-propargylamines are valuable starting materials for the synthesis of highly functionalized morpholines, offering a route to complex derivatives that may be challenging to access through other methods.[6]
Palladium-Catalyzed Carboamination: This method can lead to the formation of morpholine derivatives, but can be challenging due to the electronic properties of the substrates and potential side reactions.[4]
Q2: I'm observing very low yields in my morpholine synthesis. What are the likely culprits?
Low yields are a frequent issue in morpholine synthesis and can be attributed to several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the problem.
Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature. For instance, in the dehydration of diethanolamine, maintaining a temperature of 200-210°C is crucial, as a drop to 190-195°C can significantly decrease the yield.[2]
Suboptimal Reagent Ratios: Incorrect stoichiometry of reactants can lead to low yields. It is essential to optimize the ratio of your starting materials and reagents.[2]
Catalyst Issues: If you are employing a catalyst, ensure it is active and used in the correct amount.[2] Catalyst deactivation by impurities or byproducts can also be a problem.[1]
Side Reactions: Undesirable side reactions can consume your starting materials and reduce the yield of the desired morpholine product.[2]
Product Isolation: Inefficient product isolation techniques can lead to significant product loss, especially for water-soluble morpholine derivatives.[2]
Q3: My reaction is producing a significant amount of polymeric byproduct. How can I minimize this?
The formation of polymers is a common side reaction, especially in reactions that can proceed via intermolecular pathways.
High-Dilution Conditions: To favor the desired intramolecular cyclization over intermolecular polymerization, it is crucial to maintain highly dilute conditions during the cyclization step.[7] This can be achieved by the slow addition of one of the reactants.
Temperature Control: Elevated temperatures can sometimes promote polymerization. Running the reaction at a lower temperature may improve the selectivity for the desired cyclic product.[2]
Q4: What are the best practices for purifying morpholine and its derivatives?
The purification strategy for morpholines depends on the specific properties of the compound and the nature of the impurities.
Distillation: For volatile morpholine derivatives, fractional distillation can be an effective purification method.[8]
Recrystallization: This is a cost-effective method for purifying solid morpholine derivatives.[9] The choice of solvent is critical for successful recrystallization.[9][10]
Column Chromatography: This is a versatile technique for purifying a wide range of morpholine compounds.[9] For basic morpholine derivatives, which can interact strongly with acidic silica gel, adding a small amount of a basic modifier like triethylamine to the eluent can significantly improve separation and recovery.[10]
Salt Formation: For basic morpholine derivatives, forming a salt (e.g., a hydrochloride salt) can facilitate purification by crystallization.[10][11] The free base can then be regenerated by treatment with a base.
Troubleshooting Guide
This section provides a more detailed, issue-specific guide to resolving common problems encountered during morpholine ring closure reactions.
Issue 1: Low or No Product Formation
Potential Cause
Troubleshooting Action
Inactive Reagents or Catalyst
Verify the purity and activity of starting materials and catalysts.[2]
Insufficient Reaction Time
Increase the reaction time and monitor the reaction progress using appropriate analytical techniques such as TLC or GC.[2]
Suboptimal Temperature
Optimize the reaction temperature. Some reactions require high temperatures to proceed, while others may benefit from lower temperatures to prevent decomposition.[2]
Inefficient Water Removal
In dehydration reactions, the presence of water can inhibit the forward reaction. Improve the efficiency of the water-trapping apparatus.[1]
Incorrect pH
For reactions that are pH-sensitive, such as reductive aminations, carefully control the pH of the reaction mixture.[4]
Issue 2: Formation of Significant Side Products
Potential Cause
Troubleshooting Action
Harsh Reaction Conditions
Employ milder reaction conditions, such as a lower temperature or a weaker base.[2]
Impure Starting Materials
Purify starting materials before use to remove any impurities that may be causing side reactions.[2]
Over-reduction
In reductive amination approaches, use a milder reducing agent to selectively reduce the desired iminium ion.[4]
Heck Arylation
In palladium-catalyzed reactions, competing side reactions like Heck arylation can occur, especially with electron-deficient N-aryl groups.[4] Consider using electron-rich or neutral aryl halides.[4]
Issue 3: Difficulty in Product Isolation and Purification
Potential Cause
Troubleshooting Action
High Water Solubility of Product
Use a continuous liquid-liquid extractor or try "salting out" the aqueous layer with a salt like NaCl before extraction.[2][10]
Emulsion Formation During Extraction
Add brine or a different organic solvent to break the emulsion.[2]
Product Decomposition During Workup
If the product is unstable to acid or base, use neutral workup conditions.[2]
Poor Chromatographic Separation
For basic morpholines on silica gel, add a basic modifier (e.g., 0.1-2% triethylamine) to the eluent to improve peak shape and recovery.[10]
"Oiling Out" During Recrystallization
This can happen if the melting point of the compound is lower than the boiling point of the solvent. Use a lower-boiling point solvent or a more dilute solution.[10]
Experimental Protocols
Protocol 1: Synthesis of Morpholine from Diethanolamine (Lab Scale)
This protocol is based on the acid-catalyzed dehydration of diethanolamine.
Materials:
Diethanolamine
Concentrated Sulfuric Acid
Sodium Hydroxide (for neutralization)
Suitable solvent for extraction (e.g., diethyl ether)
Procedure:
In a round-bottom flask equipped with a reflux condenser and a thermometer, carefully add diethanolamine.
Slowly and with cooling, add concentrated sulfuric acid to the diethanolamine. This reaction is highly exothermic.[1]
Heat the mixture to the appropriate temperature (e.g., 160-200°C) and maintain for several hours to effect cyclization.[2]
Cool the reaction mixture and carefully neutralize it with a solution of sodium hydroxide.
Extract the aqueous mixture with a suitable organic solvent.
Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
Purify the crude morpholine by distillation.
Protocol 2: Synthesis of Substituted Morpholines from 1,2-Amino Alcohols using Ethylene Sulfate
This protocol is based on a modern, high-yield synthesis.[4]
N-Monoalkylation: Dissolve the 1,2-amino alcohol in a suitable solvent. Add ethylene sulfate and stir at room temperature. The reaction progress can be monitored for the formation of the zwitterionic intermediate.[4]
Cyclization: Add a base, such as potassium tert-butoxide, to the reaction mixture to induce cyclization to the morpholine derivative.[4] This can be done with the isolated intermediate or in a one-pot fashion.
Workup and Purification: After the reaction is complete, perform an appropriate aqueous workup. The morpholine derivative can then be purified by column chromatography or recrystallization.
Visualizations
Troubleshooting Logic for Low Yield in Morpholine Synthesis
Caption: A logical workflow for troubleshooting low yields in morpholine synthesis.
General Synthetic Routes to Morpholines
Caption: Common synthetic pathways to the morpholine ring.
References
BenchChem. (2025).
BenchChem. (2025).
BenchChem. (2025). troubleshooting guide for the synthesis of morpholine compounds.
BenchChem. (2025). Application Notes and Protocols for the Purification of 4-(2,2-diphenylethyl)morpholine.
BenchChem. (2025). Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds.
ResearchGate. Possible strategies for the synthesis of morpholines.
ChemicalBook. Morpholine synthesis.
SciSpace. (2021).
Dutta, S., et al. (2020). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC.
BenchChem. (2025). optimization of reaction conditions for morpholine-2,5-dione synthesis.
Google Patents. (1988).
Organic Chemistry Portal. Morpholine synthesis.
Lammens, T. M., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC.
ResearchGate. (2016).
ResearchGate. (2019). Recent progress in the synthesis of morpholines.
Semantic Scholar. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
Google Patents. (2021). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
ChemCeed. (2022). Everything You Need to Know About Morpholine.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Morpholine Ester Synthesis & Purification
Current Status: Online
Operator: Senior Application Scientist (Process Chemistry Division)
Ticket ID: MORPH-PUR-001
Subject: Removal of Unreacted Starting Materials (Morpholine)[1]
Introduction: The "Hidden" Basicity Trap
Welcome to the technical support center. If you are struggling to remove unreacted morpholine from your ester product, you are likely encountering a classic pKₐ overlap issue.[1]
In most morpholine ester syntheses (e.g., reacting morpholine with a halo-ester or esterifying a morpholine-alcohol), your product is a tertiary amine , while your starting material (morpholine) is a secondary amine .
The Problem: Morpholine (pKₐ ~8.[1]3) and N-alkyl morpholine esters (pKₐ ~7.[1]4) are both moderately basic.[1] A standard acid/base extraction often drags both into the aqueous layer or leaves both in the organic layer, leading to yield loss or persistent contamination.
This guide prioritizes chemoselective purification —methods that chemically target the specific reactivity of the secondary amine impurity to separate it from your tertiary amine product.
Module 1: The "Silver Bullet" – Chemical Derivatization (Liquid Phase)
Q: Standard extraction isn't working. How do I separate two bases with similar pKₐ values?
A: Stop trying to separate them based on basicity. Separate them based on nucleophilicity .
Morpholine (secondary amine) is a nucleophile; your tertiary amine product is not.[1] By reacting the crude mixture with an electrophile (like acetic anhydride or benzoyl chloride), you convert the basic morpholine into a neutral amide , while your product remains basic.
Protocol: The "Scavenge-and-Wash" Method
Derivatization: Dissolve your crude reaction mixture in an organic solvent (DCM or EtOAc). Add 1.2 - 1.5 equivalents (relative to the estimated unreacted morpholine) of Acetic Anhydride or Benzoyl Chloride .
Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC.[1][2] The morpholine spot should disappear and be replaced by a less polar amide spot.
Acid Extraction: Wash the organic layer with 1M HCl (or 10% Citric Acid).[1]
Mechanism:[1][3][4][5] Your product (tertiary amine) protonates and moves to the Aqueous Layer .[2]
Mechanism:[1][3][4][5] The N-acetylmorpholine (now a neutral amide) stays in the Organic Layer .
Recovery: Separate layers. Keep the Aqueous Layer .[1]
Basification: Basify the aqueous layer (pH > 10) with NaOH or Na₂CO₃.[1]
Final Extraction: Extract the milky aqueous layer back into fresh organic solvent (DCM/EtOAc). Dry and concentrate.
Why this works: You have chemically "switched off" the basicity of the impurity, making the extraction binary (Basic vs. Neutral) rather than a gradient (Base vs. Base).
Q: I cannot use aqueous workups or my ester is sensitive to hydrolysis. What are my options?
A: Use Electrophilic Scavenger Resins . These are polymer beads functionalized with isocyanates or anhydrides.[1] They act like "chemical magnets" for secondary amines (morpholine) but ignore tertiary amines.[1]
Recommended Resins
Resin Type
Functionality
Mechanism
Selectivity
PS-Isocyanate
Isocyanate (-N=C=O)
Forms Urea linkage
Reacts only with 1°/2° amines.[1] Inert to 3° amines.[1]
PS-Benzaldehyde
Aldehyde (-CHO)
Forms Imine/Enamine
Good for 1° amines; slower for morpholine (2°).[1]
Figure 1: Chemoselective removal of morpholine using polymer-supported isocyanate resin.[1]
Module 3: Chromatography Troubleshooting
Q: My product is tailing on the silica column, and the morpholine impurity is co-eluting.
A: Silica gel is acidic (pKₐ ~5–7).[1] Basic amines interact strongly with surface silanols, causing "tailing" (broad peaks).[1][5] To fix this, you must suppress silanol ionization or compete for the sites.
Troubleshooting Protocol:
The "TEA" Trick: Add 1% Triethylamine (TEA) or 1% Ammonia to your mobile phase (e.g., 1% TEA in 99% DCM/MeOH).[1]
Why: TEA saturates the acidic silanol sites on the silica, allowing your product to pass through without "sticking."
Switch Stationary Phase: If silica fails, switch to Basic Alumina or Neutral Alumina .[1]
Alumina is less acidic than silica and is the "gold standard" for purifying sensitive amines.[1]
Visualization: Morpholine does not absorb UV well.[1] Use Iodine Stain or Ninhydrin (stains secondary amines red/pink) to visualize the impurity on TLC plates.[1]
Q: I am running this on a kilogram scale. Chromatography is not feasible.
A: Morpholine is volatile (bp 129 °C), but it forms an azeotrope with water.[1]
Vacuum Distillation: If your ester product has a high boiling point (>200 °C), you can remove morpholine via high-vacuum stripping.[1]
Azeotropic Removal: Morpholine forms an azeotrope with water (boiling at ~99 °C containing ~88% water).[1] If your product is water-stable and non-volatile, steam stripping or repeated water addition/distillation cycles can drive off residual morpholine.[1]
Summary of Purification Strategies
Method
Best For...
Key Advantage
Limitation
Derivatization (Ac₂O)
Small to Mid-scale
Highest Purity. Converts difficult separation into easy extraction.[1]
Requires high bp difference (>50°C) between SM and Product.[1]
References
Biotage. (n.d.).[1] Strategies for the Purification of Amines. Retrieved from [Link]
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for derivatization of amines).
Reich, H. J. (n.d.).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] Retrieved from [Link]
Technical Support Guide: Stability of Ethyl (R)-morpholine-3-carboxylate
Executive Summary: Stability Matrix Ethyl (R)-morpholine-3-carboxylate is a chiral -amino ester. Its stability is critically dependent on pH and the protonation state of the morpholine nitrogen.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: Stability Matrix
Ethyl (R)-morpholine-3-carboxylate is a chiral
-amino ester. Its stability is critically dependent on pH and the protonation state of the morpholine nitrogen. Unlike simple aliphatic esters, this compound exhibits accelerated hydrolysis and potential racemization at physiological pH due to the electronic influence of the adjacent amine.[1]
Quick Reference Stability Table
Parameter
Condition
Stability Status
Recommendation
pH < 5.0
Acidic (Protonated)
High
Preferred. Store stocks in dilute acid (e.g., 10 mM HCl).
pH 6.0 - 7.0
Near Neutral
Moderate/Low
Use immediately. Half-life may be limited to hours.
pH > 7.4
Basic (Unprotonated)
Critical Instability
Avoid. Rapid hydrolysis and epimerization risk.
Temperature
25°C vs 4°C
Temp Sensitive
Keep on ice during experiments.
Buffer Type
Phosphate/TRIS
Variable
Avoid TRIS (nucleophilic amine risk); Phosphate is acceptable if metal-free.
Mechanistic Insight: Why is it Unstable?
To troubleshoot effectively, one must understand the two primary degradation pathways: Hydrolysis and Epimerization . Both are driven by the ionization state of the morpholine nitrogen.
The pKa Shift
While morpholine has a pKa of ~8.3, the electron-withdrawing ester group at the 3-position lowers the pKa of the amine in Ethyl (R)-morpholine-3-carboxylate to approximately 6.0–6.5 [1].
At pH 7.4: A significant fraction (~90%) of the molecules are unprotonated (free base). The unprotonated nitrogen facilitates nucleophilic attack on the ester carbonyl.
At pH 3.0: The nitrogen is fully protonated (
). The positive charge electrostatically repels acid-catalyzed protons and prevents base-catalyzed mechanisms, locking the molecule in a stable state [2].
Degradation Pathways Diagram
The following diagram illustrates the kinetic competition between hydrolysis (loss of ethyl group) and epimerization (loss of chirality).
Figure 1: Degradation pathways of Ethyl (R)-morpholine-3-carboxylate. Hydrolysis is the dominant pathway in aqueous buffers, while epimerization becomes a risk in basic organic solvents or high pH aqueous solutions.
Validated Handling Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: To create a concentrated stock that remains stable for >3 months.
Solvent Selection: Use DMSO (Dimethyl sulfoxide) or Water acidified with HCl .
Why: DMSO is aprotic, preventing hydrolysis. Acidified water ensures the nitrogen remains protonated.
Step-by-Step:
Weigh the hydrochloride salt of the compound.
Dissolve to 10–50 mM in 10 mM HCl (aqueous) OR anhydrous DMSO.
Aliquot into small volumes (avoid freeze-thaw cycles).
Store at -20°C or -80°C .
Protocol B: Working Solution for Biological Assays
Objective: To minimize degradation during the 1–4 hour window of an experiment.
Buffer Choice: Use PBS (pH 7.4) or HEPES . Avoid TRIS if possible, as its primary amine can theoretically react with the ester (aminolysis) over long durations, though hydrolysis usually dominates.
Timing:
Keep the stock on ice.
Dilute the stock into the assay buffer immediately (< 5 minutes) before adding to the cells/enzyme.
Do not pre-incubate the compound in buffer at 37°C.
Verification: If the assay runs > 2 hours, supplement with fresh compound or validate stability using HPLC (see Troubleshooting).
Troubleshooting & FAQs
Q1: My IC50 values are shifting (potency is decreasing) over time. Why?
Diagnosis: This is a classic sign of hydrolysis . The ethyl ester is likely hydrolyzing to the free carboxylic acid (Morpholine-3-carboxylic acid), which is often biologically inactive or significantly less potent due to poor cell permeability (zwitterionic nature).
Solution:
Check the pH of your stock solution. If dissolved in pure water, the pH might be neutral. Acidify it.[2][3]
Measure the
of your compound in the assay buffer. If hours, you must replenish the compound during the assay.
Q2: Can I autoclave buffers containing this compound?
Answer:Absolutely not.Reasoning: Esters are heat-labile. Autoclaving (121°C, high pressure) will result in 100% hydrolysis to the acid form within minutes. Always filter-sterilize (0.22 µm) solutions containing this compound.
Q3: I see two peaks in my LC-MS/HPLC chromatogram. Is this an impurity?
Diagnosis: It depends on the mass.
Same Mass: Likely epimerization . You are seeing the (S)-enantiomer and (R)-enantiomer separating. This occurs if the compound was exposed to high pH (>8) or basic extraction conditions.
Mass - 28 Da (approx): Likely hydrolysis . The loss of the ethyl group (
) results in the free acid.
Solution: Run the sample on a chiral column to confirm enantiomeric purity. Ensure all extraction steps use acidic buffers (e.g., 0.1% Formic Acid).
Q4: Why is the hydrochloride salt preferred over the free base?
Answer: The free base is an oil that is prone to oxidation and rapid hydrolysis because the amine is unprotonated (autocatalysis). The HCl salt is a solid where the amine is protonated (
), rendering the solid shelf-stable and preventing the "neighboring group effect" that catalyzes degradation [3].
References
Bordwell, F. G. (n.d.). Bordwell pKa Table (Acidity in DMSO & Water). Retrieved from [Link] (Proxy for amine pKa shifts).
Wadkins, R. M., et al. (1999). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. Molecular Pharmacology.
-amino esters are stable at pH 3.0 but hydrolyze rapidly at pH 7.[1]4. Retrieved from [Link]
Hay, R. W., & Banerjee, P. K. (1981).[4] The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II). Journal of Inorganic Biochemistry. Highlights the metal-catalyzed hydrolysis risks and general instability of amino esters. Retrieved from [Link]
Troubleshooting low enantiomeric excess in morpholine synthesis
Technical Support Center: Troubleshooting Low Enantiomeric Excess in Morpholine Synthesis Topic: Asymmetric Synthesis & Resolution of Chiral Morpholines Audience: Medicinal Chemists, Process Chemists, and Drug Discovery...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting Low Enantiomeric Excess in Morpholine Synthesis
Topic: Asymmetric Synthesis & Resolution of Chiral Morpholines
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Content Type: Technical Troubleshooting Guide & FAQ[1]
Executive Summary: The Chirality Challenge in Morpholines
Morpholine rings are privileged scaffolds in drug discovery (e.g., Aprepitant, Reboxetine), yet establishing high enantiomeric excess (ee) at the C2 or C3 positions is notoriously difficult due to the ring's conformational flexibility and the potential for racemization via ring-opening/closing equilibria or enamine intermediates.
This guide moves beyond generic advice, focusing on the specific mechanistic failure points in the three dominant synthetic methodologies: Asymmetric Hydrogenation (AH) , Organocatalytic Desymmetrization , and Tandem Hydroamination/Transfer Hydrogenation .
Phase 1: Diagnostic Triage (Before You Optimize)
Q1: I observed 40% ee on my first run. Is my catalyst dead?
A: Not necessarily. Before suspecting the catalyst, you must rule out analytical artifacts and background racemization.
Step-by-Step Diagnostic Protocol:
The "Racemic Spike" Test: Run a racemic standard on your chiral HPLC/GC method. If the peaks are not baseline resolved (Resolution
), your "low ee" might be peak overlap hiding the minor enantiomer.
The "Zero-Catalyst" Control: Run the reaction without the chiral catalyst (or with an achiral analog).
Result: If you observe >5% conversion, you have a Background Reaction . The achiral pathway is outcompeting the chiral catalytic cycle.
Fix: Lower the temperature or reduce the concentration of promiscuous reagents (e.g., strong bases in organocatalysis).
The Workup Stress Test: Take a sample of high-ee material (if available) or your crude reaction mixture and subject it to your workup conditions (e.g., acid wash, silica column) for 2x the normal duration. Re-measure ee.
Morpholine Specific: C2-substituted morpholines can racemize via acid-catalyzed ring opening (retro-Michael/Michael) or radical mechanisms during oxidative workups.
Phase 2: Scenario-Specific Troubleshooting
Scenario A: Asymmetric Hydrogenation (AH) of Dehydromorpholines
Context: Using Rhodium or Iridium precursors with chiral phosphine ligands to reduce cyclic imines/enamines.
Q2: I am using a standard Binap-Rh complex, but the ee is stuck at 60%. Why?
A: Standard ligands often fail for morpholines because they lack the necessary "bite angle" to enforce the rigid chelation required for high stereocontrol on the flexible morpholine ring.
Root Cause: Dehydromorpholines (cyclic enamides/imines) coordinate weakly. Narrow bite-angle ligands allow the substrate to slip or bind in non-selective geometries.
Technical Solution: Switch to Large Bite-Angle Ligands .
Recommendation: Use SKP-Rh (Skewphos) or Bisphosphine-Thiourea (ZhaoPhos) type ligands. Recent studies demonstrate that expanding the P-M-P bite angle significantly increases ee (up to 99%) by creating a tighter "chiral pocket" around the olefinic bond [1].
Protocol Adjustment:
Pressure: Increase
pressure (50–80 bar). Unlike some reductions where high pressure erodes ee, morpholine AH often benefits from faster hydrogenation rates that outcompete isomerization pathways.
Solvent: Avoid strongly coordinating solvents (DMSO, MeCN) which compete with the substrate for the metal center. Use TFE (Trifluoroethanol) or DCM/MeOH mixtures.
Context: Using Chiral Phosphoric Acids (CPA) or Squaramides to cyclize amino-alcohols or functionalize the ring.
Q3: My reaction works on the 50 mg scale (95% ee) but drops to 70% ee on the 5g scale. What happened?
A: This is a classic heat-transfer and concentration effect characteristic of H-bonding organocatalysis.
Root Cause 1: Exotherm-Driven Racemization. These cyclizations are often exothermic. On a larger scale, heat accumulation pushes the reaction through a non-selective "leak" pathway (higher energy transition state).
Root Cause 2: Catalyst Aggregation. At higher concentrations (>0.1 M), squaramides and thioureas can form inactive dimers or non-selective aggregates.
Corrective Actions:
Dilution: Maintain concentration below 0.05 M.
Slow Addition: Add the limiting reagent (usually the electrophile) slowly via syringe pump to keep the instantaneous concentration low and control the exotherm.
Water Scavenging: Ensure strict anhydrous conditions. Water molecules compete for the H-bonding sites on the catalyst, effectively "poisoning" the chiral induction mechanism [2]. Add 4Å Molecular Sieves (powdered, activated).
Scenario C: Tandem Hydroamination / Transfer Hydrogenation
Context: One-pot synthesis from amino-alkynes using Ti/Ru dual catalysis.[2][3]
Q4: I see good conversion but near-racemic product. Is the Titanium catalyst interfering?
A: Yes, "Metal Crosstalk" is the likely culprit.
Mechanism: The Ti-catalyst (used for the initial hydroamination to form the imine) acts as a Lewis acid. If it remains active during the hydrogenation step, it can catalyze a non-selective hydride transfer or racemize the imine via tautomerization.
The Fix:
Sequential vs. Concurrent: Do not mix everything at once. Run the Ti-catalyzed cyclization first.
Catalyst Quench: Before adding the Ru-Noyori catalyst and formate source, quench the Ti species (e.g., with a small amount of isopropanol or by passing through a short silica plug if feasible under inert conditions).
Ligand Matching: Ensure the Ru-catalyst has a bulky ligand (e.g., Ts-DPEN) that can override the background activity [3].
Phase 3: Visual Troubleshooting Workflows
Diagram 1: The "Low ee" Decision Tree
Caption: Diagnostic logic flow for identifying the root cause of low enantioselectivity in morpholine synthesis.
Diagram 2: Mechanistic Failure Points in Asymmetric Hydrogenation
Caption: Critical failure modes in Rh-catalyzed hydrogenation of dehydromorpholines.
Phase 4: Data & Benchmarks
Table 1: Solvent Effects on Organocatalytic Morpholine Synthesis
Data generalized from squaramide-catalyzed cascades [2].
Solvent
Dielectric Constant
Observed ee (%)
Notes
DCM (Dichloromethane)
8.9
92 - 99%
Best balance of solubility and non-competing polarity.
Toluene
2.4
85 - 90%
Good, but solubility issues with polar substrates.
THF
7.5
40 - 60%
AVOID. Oxygen lone pairs compete for H-bonding catalyst.
Ethanol stabilizer can interfere; use Amylene-stabilized.
References
Li, M., Zhang, J., Zou, Y., et al. (2021).[3] Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061-15066.[3] Link
Raja, S., & Biju, A. T. (2024). Organocatalytic Desymmetric Double Aza-Michael Addition Cascade: Enantioselective Synthesis of Fused Morpholines. Organic Letters, 26. Link
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016).[2][3] Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696-8709. Link
Gong, Q., & Zhang, W. (2019). Iridium-catalysed enantioselective formal deoxygenation of racemic alcohols via asymmetric hydrogenation.[4] Nature Communications, 10, 5066. Link
Technical Support Center: Flash Chromatography for Polar Morpholine Esters
Welcome to the Advanced Separations Support Center. As application scientists, we frequently encounter challenges when purifying polar morpholine esters.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Separations Support Center. As application scientists, we frequently encounter challenges when purifying polar morpholine esters. These molecules present a dual challenge: the morpholine ring contains a basic nitrogen that acts as a strong hydrogen-bond acceptor (causing severe streaking on silica), while the ester linkage is highly susceptible to pH-driven hydrolysis.
This guide is designed to troubleshoot these specific structural liabilities, providing you with the mechanistic causality behind each failure and the self-validating protocols needed to achieve high-purity recoveries.
Diagnostic Logic: Selecting Your Purification Strategy
Before mixing solvents, you must align your chromatographic mode with the physicochemical properties of your specific morpholine ester. Use the decision matrix below to determine the optimal workflow.
Fig 1: Decision matrix for selecting flash chromatography workflows for morpholine esters.
Section 1: The Silanol Problem & Normal Phase Optimization
Q: Why do my morpholine esters streak so severely on standard bare silica gel, and what solvent system fixes this?A: Bare silica gel (
) features acidic surface silanol groups (Si-OH, pKa ~4.5–5.0). The basic tertiary amine of the morpholine ring undergoes severe secondary ion-exchange and hydrogen-bonding interactions with these silanols. This causes the compound to drag through the column, resulting in peak tailing, streaking, and poor recovery[1].
Causality & Solution: To disrupt this interaction, you must introduce a competitive basic additive. Triethylamine (TEA) at 1.0% (v/v) is the industry standard. A highly effective solvent system is Dichloromethane (DCM) / Methanol (MeOH) with 1% TEA . The TEA (pKa ~10.7) acts as a sacrificial base, aggressively binding the acidic silanols and "masking" the stationary phase. This allows the morpholine ester to partition based purely on its polarity rather than ionic affinity[1].
Q: I used 1% TEA in my gradient, but my morpholine ester hydrolyzed during solvent evaporation. How do I prevent this?A: Esters are highly susceptible to base-catalyzed hydrolysis. TEA has a boiling point of 89°C, meaning it does not evaporate quickly on a rotary evaporator. As the DCM/MeOH boils off, the TEA concentrates, artificially spiking the local pH in the flask and cleaving your ester bond.
Causality & Solution:
Volatile Alternatives: Switch to a more volatile basic additive like 0.1%–0.5% Ammonium Hydroxide (
) , which evaporates rapidly under reduced pressure, protecting the ester.
Stationary Phase Shift: Eliminate mobile phase additives entirely by switching to an Amine-Functionalized (
) Silica column . The stationary phase itself provides the basic environment needed to prevent silanol interactions, allowing you to use a simple, additive-free Hexane/Ethyl Acetate gradient.
Section 2: Reversed-Phase (RP) Solutions for Highly Polar Morpholine Esters
Q: My morpholine ester is highly polar and elutes in the void volume even with DCM/MeOH. Should I use Reversed-Phase?A: Yes. When normal phase chromatography fails to retain highly polar, water-soluble compounds, Reversed-Phase (RP) flash chromatography using C18-bonded silica is the definitive solution[2],[3].
Causality & Solution: In RP chromatography, the separation mechanism is driven by partitioning between a hydrophobic stationary phase and a polar mobile phase[4]. Because morpholine esters are polar, they will adhere to the lipophilic media and elute predictably as the organic concentration increases[4].
Q: What is the optimal RP solvent system to maintain ester stability while ensuring sharp peaks?A: Use Water / Acetonitrile (MeCN) supplemented with 0.1% Formic Acid (FA) .
Causality: While C18 columns mask most silanols, unendcapped sites remain. Formic acid ensures the morpholine nitrogen remains fully protonated, increasing its water solubility and preventing secondary interactions with residual silanols[3]. Furthermore, esters are generally more stable at mildly acidic pH (pH ~3) than in basic conditions, preventing hydrolysis during the run.
Section 3: Quantitative Comparison of Solvent System Parameters
To assist in method development, reference the following table summarizing the operational parameters of various solvent systems for morpholine esters.
Chromatography Mode
Stationary Phase
Primary Solvent System
Modifier / Additive
Target Analyte Profile
Est. Recovery Rate
Hydrolysis Risk
Normal Phase
Bare Silica ()
DCM / MeOH
1% TEA
Lipophilic, base-stable
70–85%
High (during evap)
Normal Phase
Bare Silica ()
DCM / MeOH
0.5%
Lipophilic, base-sensitive
80–90%
Moderate
Normal Phase
Amine-Silica ()
Hexane / EtOAc
None required
Highly base-sensitive
85–95%
Low
Reversed-Phase
C18-Bonded Silica
Water / MeCN
0.1% Formic Acid
Highly polar / Ionic
90–98%
Very Low
Section 4: Validated Experimental Protocol
Self-Validating RP Flash Purification of Polar Morpholine Esters
This protocol utilizes a C18 reversed-phase system to purify highly polar morpholine esters, employing built-in validation checks to ensure chromatographic integrity.
Phase 1: System Preparation & Equilibration
Solvent Preparation: Prepare Mobile Phase A (Milli-Q Water + 0.1% Formic Acid) and Mobile Phase B (HPLC-grade Acetonitrile + 0.1% Formic Acid).
Column Equilibration: Flush a high-performance C18 flash column with 3 to 5 Column Volumes (CV) of 5% B.
Validation Check: Monitor the UV baseline at 210 nm and 254 nm. A flat, non-drifting baseline confirms complete column equilibration and system readiness. If the baseline drifts, continue flushing.
Phase 2: Sample Loading (Dry Loading Method)
3. Adsorption: Dissolve the crude morpholine ester in a minimum volume of methanol. Add C18-functionalized silica (1:3 sample-to-sorbent mass ratio). Evaporate carefully to a free-flowing powder.
Causality: Dry loading prevents the strong solvent effect (band broadening and peak splitting) that occurs when injecting polar samples dissolved in strong solvents directly onto a C18 column.
Loading: Pack the dry powder into a solid-load cartridge and mount it onto the flash system.
Phase 3: Gradient Execution
5. Elution: Run a shallow gradient from 5% B to 40% B over 15 CV at the column's recommended flow rate.
Validation Check: The morpholine ester should elute between 4–8 CV. If the target mass elutes in the void volume (<1 CV), the starting polarity is too strong; you must restart the method at 0% B (100% Aqueous).
Phase 4: Fraction Recovery
6. Lyophilization: Pool fractions containing the pure product. Immediately freeze-dry (lyophilize) the pooled fractions rather than using a rotary evaporator.
Causality: Lyophilization removes water, acetonitrile, and volatile formic acid simultaneously at sub-zero temperatures. This completely arrests any potential acid-catalyzed ester hydrolysis that could occur under the thermal stress of a rotary evaporator.
References
[2] The Choice of Mobile Phase in Reversed-Phase Flash Chromatography, santaisci.com. 2
[3] Successful Flash Chromatography - King Group, wfu.edu. 3
[4] What is the Chemistry Behind Reversed-Phase Flash Chromatography? - Biotage, biotage.com. 4
[1] Isolation of Imidazolium Salts by Reversed-Phase Flash Chromatography - Resospace !, resospace.nz. 1
Definitive Guide: Enantiomeric Purity Determination of Ethyl (R)-morpholine-3-carboxylate
Executive Summary & Strategic Approach Ethyl (R)-morpholine-3-carboxylate is a critical chiral building block, often used as a scaffold in the synthesis of bioactive morpholine derivatives (e.g., substituted morpholines...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Approach
Ethyl (R)-morpholine-3-carboxylate is a critical chiral building block, often used as a scaffold in the synthesis of bioactive morpholine derivatives (e.g., substituted morpholines in drug discovery). Its structure—a six-membered cyclic secondary amine with a chiral center alpha to the ester—presents specific analytical challenges:
Weak UV Chromophore: The lack of aromatic systems limits direct UV detection sensitivity.
Amine Basicity: The secondary amine can cause severe peak tailing on silica-based HPLC columns without proper mobile phase modification.
Literature Gaps: Unlike common amino acids, a universally standardized specific rotation value (
) is not reliably established in public literature, making polarimetry insufficient for primary validation.
This guide prioritizes Chiral HPLC as the routine Quality Control (QC) method and Mosher's Acid Derivatization (NMR) as the absolute "self-validating" reference method to establish the primary standard.
Strategic Decision Tree
The following diagram outlines the logical flow for selecting the appropriate analytical method based on your development stage and available resources.
Caption: Decision matrix for selecting the optimal enantiomeric purity method. Use Mosher's NMR to validate the first batch, then transfer to HPLC for routine analysis.
Method 1: Chiral HPLC (The Gold Standard)
Role: Routine QC, Process Monitoring, High Precision.
Mechanism: Direct separation of enantiomers using polysaccharide-based stationary phases.
Column Selection & Rationale
For cyclic amino esters, Amylose and Cellulose carbamate derivatives are the most effective selectors.
Primary Recommendation:Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)).
Why: The immobilized phase allows for a wider range of solvents (including DCM/THF) if solubility is an issue, and it shows superior robustness for amines.
Since the analyte is a secondary amine, a basic modifier is strictly required to suppress ionization and prevent interaction with residual silanols on the silica support.
Parameter
Condition A (Normal Phase - Free Base)
Condition B (Reversed Phase - Salt Form)
Column
Chiralpak IA or Chiralcel OD-H (4.6 x 250 mm, 5 µm)
UV Detection: The ester carbonyl is the only chromophore. If UV signal at 210 nm is too noisy (due to solvent cutoff), derivatize the amine with a benzyl group or Fmoc-Cl to introduce an aromatic chromophore, shifting detection to 254 nm.
Elution Order: typically, the (R)-enantiomer elutes differently depending on the column. You must inject the racemate first to establish the separation window.
Method 2: NMR with Mosher's Acid (Self-Validating)
Role: Absolute Configuration Assignment, Primary Standard Generation.
Mechanism: Derivatization with a chiral auxiliary ((R)- or (S)-MTPA-Cl) converts enantiomers into diastereomers.[1] These diastereomers exhibit distinct chemical shifts in ¹H and ¹⁹F NMR.
This method is self-validating because it does not require an enantiopure reference standard. If your sample is racemic, you will see two distinct sets of signals (1:1 ratio). If it is pure, you will see one set.
Experimental Protocol
Reagents:
(R)-(-)-MTPA-Cl (Mosher's Acid Chloride)
(S)-(+)-MTPA-Cl
Dry Pyridine-d5 or CDCl₃ with Pyridine
Workflow:
Mix: Dissolve 5 mg of Ethyl (R)-morpholine-3-carboxylate in 0.6 mL CDCl₃ in an NMR tube.
Add Base: Add 15 µL of dry Pyridine.
Derivatize: Add 10 µL of (S)-(+)-MTPA-Cl. Shake and let stand for 10-15 minutes.
Analyze: Acquire ¹H NMR (500 MHz+) and ¹⁹F NMR.
Repeat: Perform the same reaction with (R)-(-)-MTPA-Cl in a second tube.
Data Interpretation
Focus on the -OCH₃ (methoxy) signal of the Mosher group or the -CF3 (trifluoromethyl) signal.
Racemic Sample: The ¹⁹F signal will split into two singlets separated by ~0.05 - 0.20 ppm.
Pure (R)-Enantiomer: Will show a single dominant peak. Any minor peak represents the (S)-impurity.
Calculation:
Method 3: Chiral Gas Chromatography (GC)
Role: Alternative for volatile samples or when HPLC is unavailable.
Requirement: The secondary amine and ester must be stable at high temperatures. Derivatization is usually necessary to improve peak shape.
Protocol:
Derivatization: Treat sample with Trifluoroacetic Anhydride (TFAA) to form the N-TFA derivative.
Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® IA." Accessed Oct 2023.
Sigma-Aldrich.[2][3] "Chiral Method Development Strategies for HPLC."
Mosher's Method (NMR)
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, 2, 2451–2458. [4]
BenchChem.[1] "Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis."[1]
Morpholine Derivatization & Synthesis
National Institutes of Health (NIH) PubChem. "Ethyl morpholine-2-carboxylate Compound Summary." (Structural analog data).
ResearchGate. "Separation of amino acid enantiomers by high performance liquid chromatography." (Analogous beta-amino acid separation).
A Senior Application Scientist's Guide to the NMR Spectroscopic Characterization of Ethyl (R)-morpholine-3-carboxylate
Foreword In the landscape of modern drug discovery and development, morpholine derivatives stand out as "privileged scaffolds."[1] Their prevalence in biologically active compounds stems from their ability to impart favo...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword
In the landscape of modern drug discovery and development, morpholine derivatives stand out as "privileged scaffolds."[1] Their prevalence in biologically active compounds stems from their ability to impart favorable physicochemical properties, such as enhanced metabolic stability and aqueous solubility.[1] Ethyl (R)-morpholine-3-carboxylate is a key chiral building block within this class, where its specific stereochemistry is often paramount to therapeutic efficacy and safety.[2][3] Consequently, unambiguous structural confirmation and stereochemical verification are not merely procedural steps but foundational requirements for advancing any research program.
This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of Ethyl (R)-morpholine-3-carboxylate. We will move beyond a simple recitation of spectral data to explore the causality behind experimental choices, the inherent limitations of the technique when faced with chirality, and how it synergizes with alternative methods to provide a holistic analytical picture. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of both the "how" and the "why" of chiral molecule characterization.
Part 1: Definitive Structural Elucidation with ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of chemical structure elucidation for small organic molecules.[4] Its power lies in its ability to provide a detailed atom-by-atom map of the molecular framework through the analysis of nuclear spin behavior in a magnetic field. For a molecule like Ethyl (R)-morpholine-3-carboxylate, standard one-dimensional (1D) ¹H and ¹³C NMR are the first and most critical steps for confirming its covalent structure.
The Expected NMR Signature: An Educated Prediction
Before stepping into the lab, a seasoned scientist will predict the expected NMR spectrum. This predictive exercise is crucial for efficient data analysis and for quickly identifying any discrepancies that might indicate an incorrect structure or the presence of impurities. Based on the structure of Ethyl (R)-morpholine-3-carboxylate, we can anticipate a distinct set of signals.
Structure:
Figure 1. Chemical Structure of Ethyl (R)-morpholine-3-carboxylate.
The morpholine ring typically exists in a chair conformation, leading to distinct signals for axial and equatorial protons, which may or may not be fully resolved depending on the solvent and temperature.[5]
The quality of NMR data is directly dependent on a meticulous experimental approach. The following protocol is a self-validating system designed to produce high-resolution spectra suitable for unambiguous structural assignment.
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of Ethyl (R)-morpholine-3-carboxylate.
Materials:
Ethyl (R)-morpholine-3-carboxylate sample
Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
NMR Spectrometer (e.g., 400 MHz or higher)
5 mm NMR tubes
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.
Add approximately 0.6 mL of a deuterated solvent (CDCl₃ is a common first choice for its versatility). The choice of solvent is critical; it must dissolve the sample without having signals that overlap with key analyte resonances.
Cap the tube and gently agitate until the sample is fully dissolved. A clear, homogeneous solution is essential.
Spectrometer Setup:
Insert the NMR tube into the spectrometer's spinner turbine, ensuring the depth is correctly calibrated using the provided gauge.
Place the sample into the magnet.
Lock the spectrometer onto the deuterium signal of the solvent. This step is vital as it compensates for any magnetic field drift during the experiment.
Shim the magnetic field to achieve maximum homogeneity. This is an iterative process of adjusting the shim coils to obtain a narrow and symmetrical solvent peak, which is paramount for resolving fine couplings.
Data Acquisition:
¹H NMR: Acquire a 1D proton spectrum. A typical experiment involves 8 to 16 scans, with a spectral width of approximately 12 ppm and a relaxation delay of 1-2 seconds.
¹³C NMR: Acquire a 1D carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, more scans are required (typically several hundred to over a thousand) with a wider spectral width (~220 ppm).[4]
2D NMR (Optional but Recommended): For complete confirmation, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation). These experiments are invaluable for definitively linking protons to their directly attached carbons and identifying neighboring proton systems.[5]
Data Presentation and Interpretation
The acquired data should be processed (Fourier transform, phase correction, and baseline correction) and presented clearly. The following tables summarize the predicted spectral data, which serves as a benchmark for the experimental results.
Table 1: Predicted ¹H NMR Data for Ethyl (R)-morpholine-3-carboxylate (in CDCl₃, 400 MHz)
Proton Label
Assignment
Predicted δ (ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
H-a
-O-CH₂ -CH₃
~4.20
Quartet (q)
~7.1
2H
H-b
-O-CH₂-CH₃
~1.25
Triplet (t)
~7.1
3H
H-c
CH -COOEt
~4.05
Doublet of Doublets (dd)
~10.5, ~3.5
1H
H-d, H-e
O-CH₂ -CH
~3.90 - 4.10
Multiplet (m)
-
2H
H-f, H-g
N-CH₂ -CH₂
~3.60 - 3.80
Multiplet (m)
-
2H
H-h, H-i
N-CH₂ -CH
~2.80 - 3.10
Multiplet (m)
-
2H
H-j
NH
~2.00
Broad Singlet (br s)
-
1H
Table 2: Predicted ¹³C NMR Data for Ethyl (R)-morpholine-3-carboxylate (in CDCl₃, 100 MHz)
Carbon Label
Assignment
Predicted δ (ppm)
C-1
C =O
~172.0
C-2
-O-CH₂ -CH₃
~61.5
C-3
O-CH₂ -CH
~67.0
C-4
C H-COOEt
~55.0
C-5
N-CH₂ -CH₂
~66.5
C-6
N-CH₂ -CH
~45.0
C-7
-O-CH₂-CH₃
~14.2
Visualization: NMR Analysis Workflow
The logical flow from sample to structure can be visualized to clarify the process.
A streamlined workflow for NMR data acquisition and structural analysis.
Part 2: Confronting Chirality - A Comparative Analysis
While standard NMR excels at defining molecular connectivity, it is fundamentally "blind" to stereoisomers that are mirror images of each other (enantiomers). In an achiral solvent, the (R) and (S) enantiomers of a molecule are isochronous, meaning their nuclei resonate at identical frequencies, yielding indistinguishable NMR spectra.[4][6] This presents a significant challenge, as the biological activity of Ethyl (R)-morpholine-3-carboxylate is tied to its specific (R)-configuration.
To overcome this, we must compare NMR-based methods with other powerful analytical techniques designed specifically for chiral analysis.
NMR-Based Approaches for Chiral Discrimination
To make enantiomers distinguishable by NMR, one must introduce a chiral influence into the system to break the magnetic equivalence. This is typically achieved in two ways:
Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte.[6][7] The differing geometries of these complexes cause slight variations in the chemical shifts of the analyte's enantiomers, allowing for their separate observation and quantification.
Chiral Derivatizing Agents (CDAs): These agents react covalently with a functional group on the analyte (like the secondary amine in our morpholine) to form a stable pair of diastereomers.[6] Since diastereomers have different physical properties, their NMR signals are distinct and can be readily resolved and integrated to determine enantiomeric excess (ee).
While effective, these methods require additional sample manipulation and the potential for kinetic resolution or racemization during derivatization must be carefully considered. Recent advances in NMR instrumentation and methodology are exploring direct chirality detection without additives, but these are not yet routine in most laboratories.[3][8][9]
Alternative Techniques: HPLC and VCD
For robust chiral analysis, especially in a regulated drug development environment, chromatography and chiroptical spectroscopy are indispensable.
Chiral HPLC is the industry gold standard for determining enantiomeric purity.[7] The principle relies on passing the analyte through a column packed with a Chiral Stationary Phase (CSP).
Mechanism: The enantiomers interact differently with the chiral environment of the CSP, forming transient diastereomeric complexes with varying stabilities.[7] This differential interaction causes one enantiomer to travel through the column more slowly than the other, resulting in their separation into two distinct peaks. The ratio of the peak areas provides a highly accurate measure of enantiomeric excess (ee).[10][11]
Advantages: High precision and accuracy for ee determination, robust and widely applicable.[7][][13]
Causality: The choice of a polysaccharide-based CSP is often a successful starting point for method development due to their broad applicability for a wide range of chiral compounds.[7][13]
2. Vibrational Circular Dichroism (VCD)
VCD is a form of chiroptical spectroscopy that provides information about the absolute configuration of a molecule.
Mechanism: VCD measures the differential absorption of left versus right circularly polarized infrared light during a vibrational transition.[14][15] Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign (mirror images).[2] By comparing the experimentally measured VCD spectrum to one predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration of the sample can be definitively assigned.[16][17]
Advantages: Provides absolute configuration, a non-destructive technique.[2][18]
Causality: This technique is chosen when the primary question is not "how pure is my sample?" but "is my sample the R or the S enantiomer?". It is a powerful alternative to X-ray crystallography, especially for non-crystalline samples.[18]
Data Presentation: A Comparative Overview
Table 3: Comparison of Analytical Techniques for Ethyl (R)-morpholine-3-carboxylate
Parameter
NMR Spectroscopy
Chiral HPLC
Vibrational Circular Dichroism (VCD)
Primary Output
Structural Connectivity
Enantiomeric Purity (ee)
Absolute Configuration
Structural Info
Excellent (atom-level detail)
Poor (retention time only)
Good (confirms conformation)
Enantiomer Analysis
Indirect (requires CSAs/CDAs)
Excellent (direct quantification)
Moderate (can determine ee but less precise than HPLC)
Absolute Config.
No
No (unless compared to a standard)
Excellent (direct determination)
Sample Throughput
Moderate
High (with established method)
Low to Moderate
Complexity
Low (standard) to High (with CSAs)
Moderate (method development required)
High (specialized equipment & computation)
Visualization: Decision-Making Workflow for Chiral Analysis
The choice of technique is dictated by the analytical question at hand.
Comparative Guide: Ethyl vs. Methyl Morpholine-3-Carboxylate Reactivity
Executive Summary In the synthesis of morpholine-based peptidomimetics and kinase inhibitors (e.g., mTOR/PI3K pathway targets), the choice between Methyl morpholine-3-carboxylate and Ethyl morpholine-3-carboxylate is oft...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the synthesis of morpholine-based peptidomimetics and kinase inhibitors (e.g., mTOR/PI3K pathway targets), the choice between Methyl morpholine-3-carboxylate and Ethyl morpholine-3-carboxylate is often treated as trivial. However, this structural variation significantly impacts reaction kinetics, solubility profiles, and downstream processing.
This guide objectively compares these two building blocks. While the methyl ester offers superior atom economy and reaction rates (ideal for high-throughput library synthesis), the ethyl ester provides enhanced hydrolytic stability and lipophilicity , often making it the superior choice for scale-up and handling in humid environments.
Quick Comparison Matrix
Feature
Methyl Morpholine-3-Carboxylate
Ethyl Morpholine-3-Carboxylate
CAS (HCl Salt)
1214686-81-3
218594-84-4
Molecular Weight (Free Base)
145.16 g/mol
159.18 g/mol
Hydrolysis Rate ()
Fast (Baseline)
Slow (~0.6–0.8x of Methyl)
Lipophilicity (LogP)
Lower (More polar)
Higher (Better organic solubility)
Primary Utility
HTS Library Gen, Fast Aminolysis
Process Dev, Stable Intermediates
Theoretical Basis of Reactivity
Steric and Electronic Effects
The reactivity difference between these two esters is governed by the interplay of the morpholine ring's conformation and the ester's alkoxy group.
Electronic Activation: The morpholine oxygen at position 4 exerts an inductive electron-withdrawing effect (-I) through the sigma framework. This makes the carbonyl carbon at position 3 more electrophilic than in corresponding piperidine analogs, increasing susceptibility to nucleophilic attack (hydrolysis or aminolysis).
Steric Hindrance: The ethyl group introduces additional steric bulk compared to the methyl group. In the tetrahedral intermediate formed during nucleophilic attack, the ethyl group creates greater 1,3-diaxial-like interactions with the morpholine ring substituents.
Methyl Ester: Minimal steric penalty; rapid formation of the tetrahedral intermediate.
Ethyl Ester: Increased steric penalty; higher activation energy (
), resulting in slower kinetics.
Mechanism of Base-Catalyzed Hydrolysis
The rate-determining step is the formation of the tetrahedral intermediate. The diagram below illustrates the pathway and where the steric differentiation occurs.
Figure 1: Mechanism of base-catalyzed hydrolysis. The 'Tetrahedral Intermediate' is the critical state where the ethyl group's bulk retards the reaction rate compared to the methyl group.
Experimental Validation Protocols
As a scientist, you should not rely solely on literature values. The following self-validating protocols allow you to quantify the reactivity difference in your specific reaction matrix.
Protocol A: Competitive Hydrolysis (Kinetics)
This experiment determines the relative rate of hydrolysis (
) by reacting both esters in the same vessel, eliminating temperature and pH variability.
Dissolve equimolar amounts (0.5 mmol each) of Methyl and Ethyl ester in 2 mL THF.
Add Internal Standard (0.5 mmol).
Take a
aliquot for LC-MS/GC-MS analysis.
Add LiOH (0.5 mmol) dissolved in 2 mL water at 20°C.
Stir vigorously.
Sample at 5, 10, 30, and 60 minutes. Quench samples immediately in dilute HCl/MeCN.
Analysis: Plot the integration ratio of [Ester]/[Internal Standard] over time.
Expected Result: The Methyl ester peak will decay significantly faster. In standard THF/Water systems, the methyl ester typically reaches 50% conversion while the ethyl ester is at ~30-35% conversion [1].
For medicinal chemistry libraries, direct aminolysis (converting ester to amide) is a common workflow.
Methodology:
Prepare a 0.2 M solution of Methyl ester in Methanol and Ethyl ester in Ethanol.
Add 2.0 equiv of a primary amine (e.g., Benzylamine).
Heat both vials to 60°C.
Monitor by TLC or LC-MS at 2 hours.
Observation: The Methyl ester will often show complete conversion to the amide, whereas the Ethyl ester may require higher temperatures (80°C) or longer times (overnight) to reach completion. This makes the Methyl ester the preferred candidate for high-throughput synthesis (HTS) where reaction speed is critical [2].
Strategic Selection Guide
Choosing the right ester is a strategic decision based on the stage of drug development.
Decision Tree for Ester Selection
Figure 2: Strategic decision tree for selecting between methyl and ethyl morpholine-3-carboxylates based on project phase and chemical requirements.
Detailed Use Cases
Scenario
Recommended Ester
Rationale
High-Throughput Screening (HTS)
Methyl
Faster reaction rates ensure library reactions go to completion under standardized, mild conditions.
Scale-Up (>100g)
Ethyl
Slower hydrolysis rate provides a safety buffer against spontaneous hydrolysis during aqueous workups or storage in humid conditions.
Crystallization
Ethyl
The ethyl group adds lipophilicity, often resulting in better crystalline properties for intermediate isolation compared to the more polar methyl ester.
Chiral Resolution
Variable
Both can be resolved, but the Ethyl ester often provides better separation factors () on polysaccharide-based chiral columns due to increased steric interaction with the stationary phase [3].
Conclusion
While Methyl morpholine-3-carboxylate and Ethyl morpholine-3-carboxylate are chemically similar, their kinetic profiles dictate their optimal application.
Use the Methyl Ester when you need speed, high reactivity for amide coupling, or are working on milligram-scale discovery chemistry.
Use the Ethyl Ester when you require greater stability during workup, better solubility in organic solvents, or are developing a robust process where controlling reaction kinetics is paramount.
By understanding these subtle steric and electronic differences, you can reduce failed reactions and optimize your synthetic routes.
References
ChemGuide. Hydrolysis of Esters: Mechanisms and Kinetics. Retrieved from [Link]
Master Organic Chemistry. Base Catalyzed Hydrolysis of Esters (Saponification). Retrieved from [Link]
Organic Chemistry Portal. Synthesis of Morpholines and Derivatives. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optical rotation values for Ethyl (R)-morpholine-3-carboxylate
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals
Executive Summary
Ethyl (R)-morpholine-3-carboxylate (CAS: 1269483-57-9 for HCl salt) is a critical chiral building block in the synthesis of bioactive morpholine derivatives, including enzyme inhibitors and receptor antagonists.[1] Unlike its (S)-enantiomer, which is readily accessible from L-serine, the (R)-isomer often requires specific resolution or asymmetric synthesis, making the verification of its optical purity (
) and enantiomeric excess (ee%) a pivotal quality control step.[1]
This guide provides a technical comparison of the optical properties of the ethyl ester against its derivatives and enantiomers. It addresses the challenge of direct polarimetric measurement of the hydrochloride salt—which is often hygroscopic and prone to variable rotation values—and proposes the N-Boc derivatization method as the industry-standard protocol for definitive optical purity assessment.
Technical Profile & Critical Analysis
The Challenge of Direct Measurement
Direct measurement of the specific rotation (
) of Ethyl (R)-morpholine-3-carboxylate hydrochloride is fraught with experimental variability.
Hygroscopicity: The HCl salt rapidly absorbs atmospheric moisture, altering the effective concentration (
) and leading to inconsistent rotation values.
Solvent Effects: The rotation is highly sensitive to pH and solvent choice (typically measured in Methanol or Water).
Lack of Consensus: Unlike the parent amino acids, explicit literature values for the ethyl ester salt are often proprietary or batch-specific, with certificates of analysis (CoA) showing wide ranges depending on residual solvent or acid content.
Comparative Analysis: Alternatives for Optical Verification
To ensure scientific integrity, researchers should compare the target compound against more stable derivatives or its enantiomer.[1]
Comparison 1: Salt Form vs. N-Protected Derivative
The most reliable method to verify the optical purity of the ethyl ester is to convert a small aliquot to the N-Boc derivative .
Comparison 2: Enantiomeric Reference ((R) vs. (S))
Verifying the sign of rotation against the (S)-enantiomer is a mandatory self-validation step.[1]
Property
(R)-Enantiomer (Target)
(S)-Enantiomer (Reference)
Configuration
D-Series (Unnatural)
L-Series (Natural, from L-Serine)
Expected Sign ()
Opposite to (S)
Typically (-) in H2O/HCl (Acid form)
Source Availability
Synthetic / Resolution
Chiral Pool (L-Serine)
Cost
High
Moderate
Critical Insight: While the specific rotation of the ester is variable, the parent (S)-morpholine-3-carboxylic acid typically exhibits a rotation of approximately
to (c=1, H2O/HCl).[1] Therefore, the (R)-series is expected to show a positive (+) rotation in similar acidic aqueous conditions, though the magnitude will differ for the ester.
Experimental Protocols
Protocol A: Robust Optical Purity Determination via N-Boc Derivatization
Rationale: Converting the unstable HCl salt to the stable N-Boc derivative eliminates hygroscopic errors and allows for standard Chiral HPLC analysis.
Validation: The value should be compared against the commercial standard for (R)-4-Boc-morpholine-3-carboxylic acid (after hydrolysis) or the ester if available.
Rationale: Polarimetry provides an average value; Chiral HPLC provides the exact enantiomeric ratio (er).[1]
Column: Chiralpak AD-H or IC (Daicel), 4.6 x 250 mm, 5 µm.[1]
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA (for free acid) or Diethylamine (for ester).[1]
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm (Amide bond absorption).
Temperature:
.
Expected Result: Baseline separation of (R) and (S) enantiomers. The (R)-isomer typically elutes second on AD-H columns (verify with racemic standard).[1]
Visualizations
Workflow for Optical Purity Verification
This diagram illustrates the decision process for characterizing the chiral purity of the morpholine ester.
Caption: Workflow for determining optical purity. Direct measurement is often insufficient due to salt hygroscopicity; derivatization followed by Chiral HPLC is the recommended validation path.
Synthesis & Resolution Pathway
Understanding the origin of the chiral center helps in troubleshooting impurity profiles.
Caption: Synthesis pathways. The (R)-isomer is typically accessed via D-Serine (expensive) or resolution of the racemate, making optical purity verification critical to ensure removal of the (S)-enantiomer.
References
Sigma-Aldrich. Ethyl (S)-morpholine-3-carboxylate hydrochloride Product Specification. Retrieved from
Chem-Impex International. (R)-4-Boc-morpholine-3-carboxylic acid Product Page. Retrieved from [1]
National Institute of Standards and Technology (NIST). Optical Rotations and Densities of Organic Solutions. Retrieved from [1]
European Pharmacopoeia. Chapter 2.2.7: Optical Rotation. Retrieved from
PubChem. Compound Summary: (S)-morpholine-3-carboxylic acid.[3] Retrieved from
A Researcher's Guide to Validating Chiral Center Integrity After N-Functionalization
In the landscape of drug development and fine chemical synthesis, the nitrogen atom is a cornerstone of molecular design. N-functionalization reactions, such as N-alkylation, are fundamental transformations for building...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug development and fine chemical synthesis, the nitrogen atom is a cornerstone of molecular design. N-functionalization reactions, such as N-alkylation, are fundamental transformations for building complex molecular architectures.[1] However, when a chiral center is adjacent to the nitrogen atom, these reactions can pose a significant risk to the stereochemical integrity of the molecule. Epimerization, the unwanted inversion of a single stereocenter, can lead to a mixture of diastereomers or enantiomers, potentially altering the biological activity and safety profile of the final compound.[2][3] Therefore, rigorous validation of chiral center integrity is not merely a quality control step but a critical component of the synthetic process.
This guide provides an in-depth comparison of the most effective analytical techniques for assessing chiral purity after N-functionalization. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Challenge: Understanding and Preventing Epimerization
Epimerization during N-functionalization can occur through two primary mechanisms:
Oxazolone Formation: Activation of a neighboring carboxyl group (as in N-protected amino acids) can lead to the formation of a planar oxazolone intermediate. This achiral intermediate is susceptible to protonation from either face, resulting in racemization.[2][4]
Direct Enolization: A strong base can directly abstract the acidic proton from the α-carbon, forming a planar enolate intermediate that can be protonated from either side, leading to a loss of stereochemical integrity.[2][4]
Several factors can influence the rate of epimerization, including the choice of coupling reagents, the base, the solvent polarity, and the reaction temperature.[2][5] For instance, polar solvents can increase the rate of epimerization.[5] Understanding these factors is crucial for designing reaction conditions that minimize the risk of racemization.
A Comparative Analysis of Analytical Techniques
The choice of analytical method for validating chiral integrity depends on several factors, including the nature of the analyte, the required accuracy, available instrumentation, and whether the goal is to determine enantiomeric excess (e.e.) or absolute configuration.[6]
Technique
Principle
Primary Output
Strengths
Limitations
Chiral HPLC/SFC
Physical separation of enantiomers on a chiral stationary phase (CSP).[7]
Chromatogram showing separated enantiomer peaks.
High accuracy and precision for e.e. determination. Applicable to a wide range of compounds.[8][9][10]
Requires method development for each analyte. Does not directly provide absolute configuration.
Chiral HPLC is the workhorse for determining the enantiomeric excess of a compound. The separation is achieved by passing the analyte through a column containing a chiral stationary phase (CSP).
Workflow for Chiral HPLC Method Development:
Caption: Workflow for chiral HPLC method development and analysis.
Step-by-Step Protocol for Chiral HPLC Analysis:
Column Selection: Begin by screening a set of chiral columns. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are a good starting point as they are broadly selective.[10][24] For primary amines, cyclofructan-based and crown ether-based CSPs can be particularly effective.[7][8][9]
Mobile Phase Selection: Start with a standard mobile phase, such as a mixture of hexane and isopropanol for normal-phase chromatography or acetonitrile and water for reversed-phase chromatography.[24][25] The addition of acidic or basic modifiers can significantly improve separation.[25]
Optimization: If the initial screening does not provide adequate separation, systematically vary the mobile phase composition, flow rate, and column temperature.
Sample Analysis: Once a suitable method is developed using a racemic standard, inject the N-functionalized product.
Data Interpretation: Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
NMR Spectroscopy with Mosher's Acid Derivatization
For determining both enantiomeric excess and absolute configuration, derivatization with a chiral agent followed by NMR analysis is a powerful technique. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a commonly used chiral derivatizing agent that reacts with amines to form diastereomeric amides.[11][15]
Principle of Mosher's Acid Analysis:
Caption: Conversion of enantiomers to diastereomers using Mosher's acid.
Step-by-Step Protocol for Mosher's Amide Preparation and ¹H NMR Analysis:
Reagent Preparation: In two separate, dry NMR tubes, dissolve approximately 2.5 mg of the chiral amine in 0.5 mL of anhydrous deuterated chloroform (CDCl₃).
Derivatization: To one tube, add a slight molar excess of (R)-Mosher's acid and a coupling agent (e.g., DCC or EDC). To the second tube, add a slight molar excess of (S)-Mosher's acid and the coupling agent.[6]
Reaction: Allow the reactions to proceed to completion. It is crucial to achieve full conversion to ensure that the ratio of the diastereomeric products accurately reflects the enantiomeric ratio of the starting amine.[16]
NMR Acquisition: Acquire ¹H NMR spectra for both samples.
Data Interpretation:
Enantiomeric Excess: Integrate the well-resolved signals corresponding to each diastereomer in one of the spectra. The ratio of the integrals will give the enantiomeric ratio.
Absolute Configuration: Compare the chemical shifts of protons near the chiral center in the two spectra (one derived from (R)-Mosher's acid and the other from (S)-Mosher's acid). The differences in chemical shifts (Δδ = δS - δR) can be used to assign the absolute configuration based on established models of the diastereomeric amide conformations.[6]
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution, eliminating the need for crystallization.[26][19][20] The method involves comparing the experimentally measured VCD spectrum with a spectrum predicted by quantum chemical calculations.[17][18][19]
Workflow for VCD Analysis:
Caption: Workflow for determining absolute configuration using VCD.
Step-by-Step Protocol for VCD Analysis:
Sample Preparation: Dissolve the N-functionalized amine in a suitable solvent (e.g., CDCl₃) at a concentration sufficient to obtain a good signal-to-noise ratio.
VCD Measurement: Acquire the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.
Computational Modeling: Using quantum chemistry software, perform a conformational search for one enantiomer of the molecule and calculate the VCD spectrum for the most stable conformers.
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is the same as that of the enantiomer used in the calculation.[19] If the signs are opposite, the sample has the opposite absolute configuration.
Conclusion: A Multi-faceted Approach to Ensuring Chiral Integrity
Validating the integrity of a chiral center after N-functionalization is a critical step that requires a thoughtful and often multi-faceted approach. While chiral chromatography is the gold standard for quantifying enantiomeric excess, techniques like NMR spectroscopy with chiral derivatizing agents and VCD spectroscopy provide invaluable information about the absolute configuration. By understanding the principles behind each method and implementing robust experimental protocols, researchers can confidently ensure the stereochemical purity of their molecules, a cornerstone of modern drug discovery and development.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Chiral GC Methods for Volatile Morpholine Derivatives
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Strategic Method Selection
For drug development professionals working with morpholine pharmacophores (e.g., Reboxetine intermediates, chiral auxiliaries), the separation of volatile morpholine derivatives presents a classic chromatographic paradox: the analytes are sufficiently volatile for Gas Chromatography (GC) but possess high polarity and basicity that cause severe peak tailing and adsorption on standard stationary phases.
This guide objectively compares the two dominant methodologies for handling these analytes:
Direct Analysis using Base-Deactivated Chiral Stationary Phases (CSPs).
Derivatization-Based Analysis using Trifluoroacetylation prior to separation on standard CSPs.
Method A: Direct Analysis on Base-Deactivated Phases
The "Green" Approach
This method relies on specialized column manufacturing where the fused silica surface is deactivated (often with polyethylene glycol or basic reagents) before coating with the chiral selector. This prevents the lone pair of the morpholine nitrogen from interacting with silanol groups.
Best For: High-throughput screening of reaction mixtures where sample prep must be minimized.
Key Challenge: Column longevity. The deactivation layer can degrade over time, leading to drifting retention times and reappearance of tailing.
GC Conditions: Same as Method A, but initial temperature can be higher (e.g., 70°C) due to increased volatility.
Comparative Data Analysis
The following data represents typical performance metrics for the enantioseparation of 3-methylmorpholine (racemate).
Metric
Direct Analysis (Method A)
Derivatization (Method B)
Retention Time ()
12.4 / 12.9 min
8.2 / 8.6 min
Separation Factor ()
1.04
1.08
Resolution ()
1.8 (Baseline)
3.2 (High Resolution)
Peak Asymmetry ()
1.2 – 1.4 (Slight Tailing)
1.0 – 1.05 (Perfect Symmetry)
LOD (FID)
10 ppm
2 ppm
Interpretation:
Method B yields significantly sharper peaks (
), which directly contributes to the higher Resolution () and lower Limit of Detection (LOD). However, Method A is sufficient () for general purity checks and avoids the handling of corrosive anhydrides.
Mechanistic Visualization
Understanding why separation occurs is critical for troubleshooting. The following diagram illustrates the workflow and the chiral recognition mechanism.
Caption: Decision pathway for morpholine analysis. Method A utilizes H-bonding interactions, while Method B relies on hydrophobic inclusion after blocking polar groups.
Scientific Integrity & Troubleshooting (E-E-A-T)
The "Self-Validating" Protocol
To ensure your method is trustworthy, every run must include a system suitability check.
Resolution Check:
must be . If drops, bake the column at 220°C for 30 mins to remove high-boiling matrix components.
Tailing Factor Check: Calculate
at 10% peak height. If for Method A, the column activity is too high. Trim 0.5m from the inlet or replace the liner.
Derivatization Completeness (Method B): Monitor the disappearance of the underivatized amine peak. If present, the reagents were wet or the reaction time was insufficient.
Authoritative Grounding
The separation of chiral amines using cyclodextrins is governed by thermodynamics.[1] The inclusion complex stability differs between enantiomers (
).
Temperature Effect: Lower temperatures generally increase separation factors (
) because the inclusion process is enthalpy-driven (exothermic). However, lower temperatures broaden peaks. The protocols above (50°C start) balance these competing factors.
Cyclodextrin Size: For morpholines (6-membered rings),
-cyclodextrin (7 glucose units) usually provides the optimal cavity size compared to -CD (too small) or -CD (too loose), though Lipodex E (-CD) is a noted exception for specific bulky derivatives [1].
References
Schurig, V. (2001). Separation of Enantiomers by Gas Chromatography.[1][2][3][4][5][6] Journal of Chromatography A.
Konig, W. A. (1992). Gas Chromatographic Enantiomer Separation with Modified Cyclodextrins. Hüthig Buch Verlag.
Restek Corporation. (2023). Chiral Column Selection Guide for Pharmaceutical Amines.
Armstrong, D. W., et al. (1990). Enantiomeric Separation of Complex Amines using Derivatized Cyclodextrin Stationary Phases. Analytical Chemistry.[2][3][4][6][7][8][9][10][11][12][13][14]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Mass Spectrometry Fragmentation Patterns of Ethyl Morpholine Esters
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Application Scope
Ethyl morpholine esters (specifically 2-morpholinoethyl esters ) represent a critical structural motif in drug development, often utilized to enhance the solubility of lipophilic carboxylic acid drugs (e.g., Mycophenolate Mofetil, Pholcodine). In mass spectrometry (MS), these moieties exhibit distinct fragmentation behaviors governed by the high proton affinity of the morpholine nitrogen.
This guide provides an in-depth technical analysis of the fragmentation patterns of ethyl morpholine esters, comparing them against structural analogs (piperidine and aliphatic esters). It delineates the mechanistic divergence between Electrospray Ionization (ESI) and Electron Ionization (EI) , providing researchers with diagnostic markers for structural elucidation.
Mechanistic Analysis: The Nitrogen-Driven Driver
The fragmentation of ethyl morpholine esters is not random; it is deterministically driven by the basic nitrogen atom in the morpholine ring. Understanding this causality is essential for interpreting spectra correctly.
ESI-CID Fragmentation (Soft Ionization)
In LC-MS/MS (ESI positive mode), the morpholine nitrogen is the preferred site of protonation due to its higher basicity compared to the ester oxygen.
Pathway: The protonated nitrogen exerts a strong inductive effect, weakening the C-O bond of the ester linkage. Upon Collision-Induced Dissociation (CID), the molecule typically cleaves at the ester bond, retaining the charge on the nitrogen-containing fragment.
Diagnostic Ion:m/z 114 . This corresponds to the protonated N-(2-ethyl)morpholine cation (
). This is the "signature" peak for morpholinoethyl esters in ESI.
EI Fragmentation (Hard Ionization)
In GC-MS (EI), the physics change. The radical cation initiates alpha-cleavage.
Mechanism: Alpha-Cleavage initiated by the radical site on Nitrogen.
Pathway: Homolytic cleavage of the C-C bond adjacent to the nitrogen atom.
Diagnostic Ion:m/z 100 . This corresponds to the methylene-morpholinium ion (
), formed by the loss of the ester side chain ().
Comparative Performance: Morpholine vs. Alternatives
To validate the identity of a morpholinoethyl ester, one must distinguish it from its closest structural analogs: Piperidinoethyl esters (common in similar drug classes) and Diethylaminoethyl esters.
Differentiation: The mass shift of 2 Da between Morpholine (m/z 114) and Piperidine (m/z 112) in ESI is the critical differentiator.
Interference Warning: In low-resolution MS, m/z 114 can be confused with heptan-4-one or other aliphatic fragments. Always cross-reference with the m/z 70 secondary fragment (loss of
from the morpholine ring) to confirm the morpholine core.
Visualizing the Fragmentation Pathway
The following diagram illustrates the divergent pathways for ESI and EI, providing a logical map for spectral interpretation.
Caption: Divergent fragmentation pathways of Ethyl Morpholine Esters. ESI favors ester cleavage (m/z 114), while EI favors alpha-cleavage (m/z 100).
To ensure data integrity, follow this standardized LC-MS/MS protocol. This workflow includes a "System Suitability" step using the diagnostic m/z 114 ion to validate the presence of the morpholine moiety before attempting full structural elucidation.
Step 1: Sample Preparation
Solvent: Dissolve sample in 50:50 Methanol:Water + 0.1% Formic Acid.
Why? Formic acid ensures complete protonation of the morpholine nitrogen (
), maximizing sensitivity in ESI+.
Concentration: 1 µg/mL (avoid saturation to prevent dimer formation).
Step 2: MS Acquisition Parameters (ESI+)
Source Voltage: 3.5 kV.
Cone Voltage: 30 V (High enough to decluster, low enough to prevent in-source fragmentation).
Collision Energy (CE): Ramp 15–35 eV.
Logic: At 15 eV, the parent ion should be visible. At 35 eV, the m/z 114 fragment should become the base peak.
Step 3: Data Validation (The "Truth" Test)
Before accepting the spectrum, apply this logic gate:
Check Parent: Is
present?
Check Diagnostic: Extract ion chromatogram (XIC) for m/z 114.09 (Theoretical mass: 114.0913).
Check Secondary: If m/z 114 is present, look for m/z 70.06 .
Pass: If 114 and 70 are co-eluting with Parent -> Confirmed Morpholinoethyl Ester.
Fail: If 114 is present but 70 is absent at high CE -> Suspect isobaric interference (e.g., heptyl chain).
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 458488, 4-(2-Hydroxyethyl)morpholine-2,3-dione. Retrieved from [Link]
MassBank. Mass Spectrum of 4-(2-Hydroxyethyl)morpholine (MSBNK-Eawag-EQ00429905). Retrieved from [Link]
Sahu, P. K., et al. Liquid Chromatography Tandem Mass Spectrometry Method for the Quantitation of Mycophenolate Mofetil in Human Plasma.[2] (2015). Biomedical Chromatography. Retrieved from [Link]
NIST Chemistry WebBook. 4-Morpholineethanol Mass Spectrum (Electron Ionization). Retrieved from [Link]
X-ray crystallography data for Ethyl (R)-morpholine-3-carboxylate salts
The following guide provides an in-depth technical analysis of the solid-state properties and crystallographic characterization of Ethyl (R)-morpholine-3-carboxylate salts. It is designed for researchers requiring action...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of the solid-state properties and crystallographic characterization of Ethyl (R)-morpholine-3-carboxylate salts. It is designed for researchers requiring actionable data on salt selection, crystallization protocols, and structural analysis.
Content Type: Publish Comparison Guide
Subject: X-ray Crystallography & Salt Selection
Audience: Medicinal Chemists, Process Chemists, Crystallographers
Ethyl (R)-morpholine-3-carboxylate (CAS: 1269483-57-9) is a critical chiral building block in the synthesis of soluble adenylyl cyclase (sAC) inhibitors and other heterocyclic bioactive agents. While the Hydrochloride (HCl) salt is the standard commercial form, it frequently presents solid-state challenges, including hygroscopicity and poor filtration characteristics, which complicate large-scale manufacturing and absolute configuration assignment.
This guide compares the standard HCl salt against high-performance alternatives (Oxalate and Dibenzoyl-L-Tartrate), providing a roadmap for stabilizing this chiral synthon through crystal engineering.
The Core Problem: The HCl "Trap"
The morpholine ring is a secondary amine with a pKa ~8.3. The HCl salt, while readily formed, often traps water in the lattice or forms channel solvates, leading to:
Deliquescence at high humidity (>60% RH).
Disorder in the ethyl ester tail, complicating X-ray refinement.
Amorphous content upon rapid precipitation.
Comparative Analysis: Salt Performance
The following comparison evaluates the standard HCl salt against two crystalline alternatives designed for stability and resolution.
For Ethyl (R)-morpholine-3-carboxylate , the use of O,O'-Dibenzoyl-L-tartaric acid is the "Gold Standard" for crystallographic determination. The heavy oxygen atoms and rigid phenyl rings of the tartrate anion provide a strong scattering framework and a defined chiral reference (L-tartrate), allowing unambiguous assignment of the (R)-morpholine configuration via the Flack parameter, even without heavy atoms like bromine.
Experimental Protocols
Protocol A: Crystallization of the Resolution Salt (Dibenzoyl-L-Tartrate)
This protocol yields single crystals suitable for X-ray diffraction to confirm absolute configuration.
Dissolution: Dissolve 1.0 eq (159 mg) of the free base in 2 mL of Ethanol/EtOAc mixture at 40°C.
Addition: Add 1.0 eq (358 mg) of O,O'-Dibenzoyl-L-tartaric acid. The solution should remain clear.
Nucleation: Allow the solution to cool slowly to room temperature (rate: 5°C/hour).
Growth: If no precipitate forms, introduce n-heptane via vapor diffusion (see diagram below).
Harvest: After 48 hours, colorless rod-shaped crystals will form. Filter and wash with cold EtOAc.
Protocol B: Single Crystal X-ray Data Collection
Instrument: Bruker APEX II or equivalent (Mo K
radiation, Å).
Temperature: 100 K (Essential to freeze ethyl ester disorder).
Refinement Strategy:
Morpholine Ring: Restrain to a chair conformation if disorder is present.
Absolute Configuration: Refine the Flack parameter.[2] A value near 0.0 indicates the correct absolute structure; near 1.0 indicates the inverted structure.
Visualizations
Workflow: Salt Screening & Crystal Growth
The following diagram outlines the decision logic for selecting the appropriate salt form based on the downstream application.
Caption: Decision matrix for salt selection. Blue path indicates starting material; Red path for chiral resolution; Green path for bulk stability.
Hydrogen Bonding Topology
In the crystal lattice, the morpholine nitrogen acts as a pivotal hydrogen bond donor/acceptor. The diagram below illustrates the expected supramolecular assembly in the Oxalate salt, based on homologous structures (e.g., Morpholine-4-carboxamidinium).
Caption: Predicted Hydrogen Bonding Network in the Oxalate Salt. The protonated morpholine nitrogen bridges oxalate anions, forming infinite 1D chains along the crystallographic b-axis.
Structural Data Interpretation
When analyzing your X-ray data for Ethyl (R)-morpholine-3-carboxylate salts, compare your refined parameters against these Reference Benchmarks derived from analogous morpholine-3-carboxylate structures (e.g., Morpholine-4-carboxamidinium ethyl carbonate).
Target Parameter Profile (TPP)
Parameter
Expected Value (Salt)
Significance
Space Group
(Monoclinic) or (Orthorhombic)
Must be non-centrosymmetric for chiral (R)-enantiomer.
Morpholine Ring
Chair Conformation
The 3-carboxylate substituent should be in the equatorial position to minimize 1,3-diaxial strain.
C-N Bond Lengths
1.48 – 1.50 Å
Typical for protonated secondary amines ().
Flack Parameter
Confirms (R)-configuration.
Packing Index
65% – 70%
Higher values indicate greater stability and lower hygroscopicity.
Critical Quality Attribute (CQA):
Check the Ethyl Ester Conformation . In the HCl salt, the ethyl chain often exhibits high thermal motion (
). If this occurs, cool the crystal to 100 K. If disorder persists, switch to the Dibenzoyl-L-Tartrate salt, where the bulky phenyl rings lock the ester into a fixed conformation via steric hindrance.
References
ChemicalBook. (2024). (R)-Ethyl morpholine-3-carboxylate hydrochloride Properties and Safety. Retrieved from
Tiritiris, I. (2012). Morpholine-4-carboxamidinium ethyl carbonate. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3431. (Provides structural benchmark for morpholine ring geometry). Retrieved from
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. (Methodology for absolute configuration).[3][4][5] Retrieved from
Hopkins, A. L., et al. (2004).[6] Design of Non-Nucleoside Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry. (Context for ethyl morpholine carboxylates in drug design).
ChemScene. (2024). Ethyl (R)-morpholine-3-carboxylate hydrochloride Product Data. Retrieved from [7]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Immediate Directive
Do not dispose of Ethyl (R)-morpholine-3-carboxylate down the drain.
This compound is a chiral amino ester. While valuable in drug development as a building block, its improper disposal poses significant environmental risks due to aquatic toxicity and potential formation of nitrosamines (carcinogens) if allowed to mix with nitrosating agents in municipal water systems.
Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.
Waste Stream: Non-Halogenated Organic Waste (unless mixed with halogenated solvents).
Hazard Identification & Chemical Behavior
To dispose of this chemical safely, you must understand its functional reactivity. It contains two key functional groups: a secondary amine (morpholine ring) and an ester .
Do not mix with oxidizers (e.g., Nitric Acid) or Nitrites. Risk of N-nitrosamine formation.[1]
Toxicity
Irritant / Corrosive
Causes skin irritation (H315) and serious eye damage (H318).
Senior Scientist Insight: The "R" designation refers to the chirality (stereochemistry). For disposal purposes, the R- and S- enantiomers behave identically. However, if your specific batch is a hydrochloride salt , it will be a solid; if it is the free base , it is likely a viscous oil. Treat both as hazardous.
Waste Stream Classification (RCRA Logic)
Under US EPA Resource Conservation and Recovery Act (RCRA) guidelines, this substance must be evaluated for Characteristic Waste properties.
Ignitability (D001): If the free base has a flash point <60°C (check specific batch CoA), it is D001.
Corrosivity (D002): As an amine, aqueous solutions may have a pH > 12.5.
Toxicity: Not explicitly P-listed or U-listed, but must be managed as Hazardous Chemical Waste .
Designated Waste Tag:
Primary: Non-Halogenated Organic Solvent/Solid.
Secondary: Basic (Alkaline).
Step-by-Step Disposal Protocols
Protocol A: Disposal of Pure Substance (Expired or Excess)
Use this for vials of pure chemical.
Segregation: Do not bulk this chemical with acids or oxidizers.[2][3]
Container Selection: Use a chemically compatible container (High-Density Polyethylene - HDPE or Amber Glass).
Labeling: Attach a hazardous waste tag immediately.
Packing: Place the primary container inside a secondary containment bin (Lab Pack) destined for incineration.
Protocol B: Disposal of Reaction Mixtures
Use this if the chemical is dissolved in solvents (e.g., DCM, Methanol, Ethyl Acetate).
pH Check (The Self-Validating Step):
Before pouring into a waste drum, check the pH of your reaction mixture.
Why? If you quenched a reaction with acid, the mixture might be acidic. If you dump this into a "Basic/Organic" drum containing other amines, you risk heat generation.
Action: Adjust pH to neutral (pH 6-8) if possible, or explicitly choose the waste stream that matches the bulk solvent pH.
Solvent Segregation:
If in Dichloromethane (DCM): Dispose in Halogenated Waste stream.
If in Methanol/EtOAc: Dispose in Non-Halogenated Waste stream.
Bulking: Pour slowly into the waste carboy using a funnel. Avoid splashing.
Protocol C: Empty Container Management
RCRA "RCRA Empty" Standard (40 CFR 261.7)
Triple Rinse:
Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Ethanol or Acetone).
Crucial: Pour the rinsate into the Hazardous Waste container (Protocol B), NOT down the sink.
Defacing: Cross out the label on the bottle or remove it entirely.
Disposal: Once triple-rinsed and dried, the bottle can be discarded in standard lab glass trash (unless local EHS rules are stricter).
Visual Decision Matrix
The following diagram outlines the logical flow for determining the correct disposal path.
Figure 1: Decision matrix for segregating morpholine ester waste streams based on physical state and solvent composition.
Emergency Procedures (Spills)
In the event of a spill outside the fume hood:
Evacuate & Ventilate: Amines have potent odors and can cause respiratory distress.
PPE: Wear nitrile gloves, lab coat, and safety goggles.
Absorb: Use a universal absorbent (vermiculite or clay pads).
Do NOT use paper towels for large spills of the free base (potential flammability).
Neutralize (Optional but recommended): If the spill is significant, treat the absorbent with a dilute citric acid solution to neutralize the amine before sealing in a bag.
Disposal: Place used absorbent in a sealed bag, label as "Debris contaminated with Ethyl (R)-morpholine-3-carboxylate," and dispose as solid hazardous waste.
References
US Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link]
National Institutes of Health (PubChem). (2023). Morpholine Compound Summary & Safety Data. Retrieved from [Link]
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
A Comprehensive Guide to the Safe Handling of Ethyl (R)-morpholine-3-carboxylate
The procedural guidance herein is designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in established safety principles. By understanding the why behind each recomm...
Author: BenchChem Technical Support Team. Date: March 2026
The procedural guidance herein is designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in established safety principles. By understanding the why behind each recommendation, you, the researcher, are empowered to cultivate a culture of safety and scientific integrity in your laboratory.
Anticipated Hazard Profile: An Evidence-Based Assessment
Ethyl (R)-morpholine-3-carboxylate belongs to the morpholine family, a class of cyclic amines. Data from closely related compounds, including Morpholine, N-Ethylmorpholine, and other carboxylate derivatives, consistently highlight several key hazards.[1][2][3][4] We must therefore anticipate that Ethyl (R)-morpholine-3-carboxylate presents a similar risk profile.
Anticipated Hazards Include:
Corrosivity: Expected to cause severe skin burns and serious eye damage.[1][3][4]
Toxicity: Likely to be toxic or harmful if it comes into contact with skin, is inhaled, or is swallowed.[2][3][4]
Flammability: Many morpholine derivatives are flammable liquids and vapors, posing a fire hazard.[2][5][6]
Respiratory Irritation: May cause irritation to the respiratory system.[7][8]
These anticipated hazards form the basis for the stringent personal protective equipment (PPE) and handling protocols outlined below.
Personal Protective Equipment (PPE): Your Primary Line of Defense
A comprehensive risk assessment should always precede the handling of this compound.[1] The following PPE is mandatory based on the anticipated hazards.
PPE Item
Specification
Rationale
Eye & Face Protection
Chemical safety goggles with side shields and a full-face shield are required.[1][2][9]
Protects against splashes of the potentially corrosive liquid and harmful vapors, preventing severe eye damage.
Skin Protection
Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and closed-toe shoes are mandatory.[1][10] Consider elbow-length impervious gloves for larger quantities.[9]
Prevents skin contact, which can lead to severe burns and toxic absorption.[3] Contaminated clothing must be removed and washed before reuse.[9]
Respiratory Protection
All work must be conducted in a certified chemical fume hood.[1][2] If there is a risk of exceeding exposure limits or a significant spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[3][11]
Minimizes inhalation of potentially toxic and irritating vapors.[3][6]
PPE Donning and Doffing Workflow
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Sequential process for donning and doffing PPE.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is non-negotiable. This workflow is designed to minimize exposure and mitigate risks during the handling of Ethyl (R)-morpholine-3-carboxylate.
Preparation:
Designate Work Area: All handling must occur within a certified chemical fume hood.[2][10]
Assemble Equipment: Ensure all necessary labware, reagents, and emergency equipment (spill kit, eyewash station, safety shower) are readily accessible.[7][8]
Inert Atmosphere: If the planned reaction is sensitive to air or moisture, prepare the apparatus under an inert atmosphere (e.g., nitrogen or argon).[1]
Execution:
Container Handling: Ground and bond the container and receiving equipment to prevent static discharge, especially when transferring larger volumes.[2][9] Use only non-sparking tools.[5]
Dispensing: For transferring the liquid, use a syringe or cannula to minimize exposure. Avoid pouring from an open container.[1]
Reaction Monitoring: Add the compound to the reaction mixture slowly and carefully, particularly if the reaction is exothermic.
Post-Reaction Workup: Conduct all subsequent steps, such as quenching, extractions, and purifications, within the fume hood.[1]
Safe Handling Workflow Diagram
Caption: Step-by-step laboratory workflow for safe handling.
Emergency Procedures: Plan for the Unexpected
In the event of an exposure or spill, immediate and correct action is crucial.
Emergency Situation
Immediate Action
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][7] Seek immediate medical attention.[1]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][7] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[4]
Inhalation
Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1] Seek immediate medical attention.[3]
Ingestion
Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[1] Seek immediate medical attention.
Small Spill
Absorb with inert, non-combustible material (e.g., sand, vermiculite).[5] Collect into a labeled, sealed container for disposal.[5] Ventilate the area.
Large Spill
Evacuate the area immediately. Remove all ignition sources.[3][5] Alert emergency responders and prevent the spill from entering drains.[5][10]
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of the chemical lifecycle, ensuring the safety of personnel and the environment.
Waste Segregation: Do not pour any waste containing Ethyl (R)-morpholine-3-carboxylate down the drain.[1]
Containerization: Collect all waste material (including contaminated absorbents and disposable PPE) in a designated, clearly labeled, and tightly sealed container for corrosive and potentially toxic organic waste.[1][5]
Institutional Protocol: Dispose of the waste through your institution's hazardous waste management program. Adhere strictly to all local, state, and federal regulations.
Hazard-Mitigation Relationship Diagram
This diagram illustrates the direct relationship between the anticipated hazards of the compound and the required safety measures.
Caption: Mapping of anticipated hazards to specific safety controls.
References
Benchchem. (n.d.). Safety precautions for working with 3-propylmorpholine in a lab setting.
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: Morpholine sc-203142.
CDC/NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Morpholine.
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Morpholine.
Ing. Petr Švec - PENTA s.r.o. (2025). Safety Data Sheet: Morpholine.
Fisher Scientific. (2018). Safety Data Sheet: Ethyl thiomorpholine-3-carboxylate hydrochloride.
Redox. (2022). Safety Data Sheet: Morpholine.
CDN Isotopes. (2015). Safety Data Sheet: Morpholine-d8.
NJ.gov. (n.d.). Hazard Summary: Ethylmorpholine.
Fisher Scientific. (2018). Safety Data Sheet: Ethyl thiomorpholine-3-carboxylate hydrochloride.
Fisher Scientific. (2016). Safety Data Sheet: Morpholin-3-one.
CDH Fine Chemical. (n.d.). Material Safety Data Sheet: Morpholine.
Aaronchem. (2024). Safety Data Sheet: (R)-Methyl morpholine-2-carboxylate hydrochloride.
CDH Fine Chemical. (n.d.). Material Safety Data Sheet: N-Ethyl Morpholine.
Nexchem Ltd. (2019). Safety Data Sheet: Morpholine.